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  • Product: Pyrazine, 2-methoxy-5-(2-methylpropyl)-
  • CAS: 36330-05-9

Core Science & Biosynthesis

Foundational

Unveiling Pyrazine, 2-methoxy-5-(2-methylpropyl)-: Natural Occurrence, Biosynthesis, and Analytical Profiling

Executive Summary Pyrazine, 2-methoxy-5-(2-methylpropyl)- (CAS 36330-05-9)[1], commonly referred to in flavor chemistry as 2-isobutyl-5-methoxypyrazine, is a highly potent, nitrogen-containing heterocyclic volatile[2]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazine, 2-methoxy-5-(2-methylpropyl)- (CAS 36330-05-9)[1], commonly referred to in flavor chemistry as 2-isobutyl-5-methoxypyrazine, is a highly potent, nitrogen-containing heterocyclic volatile[2]. While its structural isomer, 2-isobutyl-3-methoxypyrazine (IBMP), is widely recognized as the primary "green bell pepper" odorant in viticulture, the 5-isomer presents a distinct biochemical and organoleptic profile. Found naturally in specific botanical sources such as peaches—where it exhibits measurable antioxidant and antiphotoaging properties[3][4]—and generated thermally via the Maillard reaction in roasted foods[5][6], this compound bridges the gap between food science and pharmacological development. This technical guide provides an in-depth analysis of its occurrence, generation pathways, sensory impact, and the rigorous analytical workflows required for its ultra-trace quantification.

Chemical Identity & Physicochemical Properties

Belonging to the alkyl-methoxypyrazine family, this compound features a pyrazine ring substituted with a methoxy group at the 2-position and an isobutyl group at the 5-position. Its low molecular weight and specific partition coefficient (XLogP3) dictate its high volatility and lipophilicity, which are critical parameters for both its sensory perception and extraction methodology[1].

Table 1: Physicochemical and Computational Data

Property Value
IUPAC Name 2-Methoxy-5-(2-methylpropyl)pyrazine
Common Synonym 2-Isobutyl-5-methoxypyrazine
CAS Registry Number 36330-05-9
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Exact Mass 166.1106 g/mol
XLogP3-AA 1.7

| Topological Polar Surface Area | 35 Ų |

Natural Occurrence and Generation Pathways

Unlike IBMP, which is predominantly a plant secondary metabolite, 2-methoxy-5-(2-methylpropyl)pyrazine occupies a dual-origin space, being generated both enzymatically and thermally[4][6].

  • Botanical Occurrence (Enzymatic): Phytochemical isolations have identified 2-isobutyl-5-methoxypyrazine in the extracts of peach (Prunus persica)[3]. In this botanical matrix, the compound acts as more than a mere odorant; it demonstrates significant antioxidant and antiphotoaging activities, making it a target of interest for dermatological drug development and cosmeceuticals ()[4].

  • Food Processing (Thermal): The compound is a well-documented Maillard reaction product[6]. During the roasting of coffee, cocoa, and meats, the thermal degradation of branched-chain amino acids (such as leucine) in the presence of reducing sugars yields alpha-dicarbonyls and Strecker aldehydes. These intermediates undergo condensation and subsequent alkylation/methoxylation to form the 5-isobutyl pyrazine isomer ()[5].

Biosynthesis AA Amino Acids (Leucine/Valine) Enzyme Enzymatic Pathway (Plant Metabolism) AA->Enzyme O-Methyltransferase Maillard Maillard Reaction (Thermal Processing) AA->Maillard Sugars Reducing Sugars (Glucose/Fructose) Sugars->Maillard Target Pyrazine, 2-methoxy-5-(2-methylpropyl)- (Target Compound) Enzyme->Target Biosynthesis (Peach) Inter Alpha-Dicarbonyls & Strecker Aldehydes Maillard->Inter Heat (>100°C) Inter->Target Condensation & Alkylation

Fig 1: Dual generation pathways of the target pyrazine via plant biosynthesis and thermal processing.

Organoleptic Profiling

Methoxypyrazines are notorious for their ultra-low sensory thresholds, and the 5-isobutyl isomer is no exception. It is registered in the Volatile Compounds in Food (VCF) database[7][8] and is characterized by intense green and earthy notes[5][9].

Table 2: Sensory Thresholds and Organoleptic Descriptors

Parameter Value / Descriptor Matrix
Odor Detection Threshold 0.010 ppb (10 ng/L) Water
Primary Olfactory Notes Strong galbanum, green, earthy Air/Water

| Secondary Flavor Notes | Roasted, nutty (at higher concentrations) | Food Matrices |

Data supported by Calabretta (1975) threshold compilations[10][11].

Analytical Workflow: Extraction and Quantification

Because 2-methoxy-5-(2-methylpropyl)pyrazine occurs at parts-per-trillion (ppt) levels, standard liquid-liquid extraction techniques are insufficient and prone to solvent artifacts. The following protocol leverages Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Self-Validating Protocol: Ultra-Trace Quantification

1. Sample Preparation & Isotope Dilution: Homogenize 10 g of the food matrix (e.g., peach tissue) in 10 mL of saturated NaCl solution. Causality: The addition of saturated NaCl decreases the solubility of the hydrophobic pyrazine in the aqueous phase (the "salting-out" effect), thereby driving the thermodynamic equilibrium towards the headspace and enhancing fiber adsorption. Self-Validation Step: Spike the matrix with 50 µL of a deuterated internal standard (e.g.,[2H3]-methoxypyrazine). By doing this prior to extraction, any matrix effects, fiber competition, or MS signal drift are mathematically canceled out. If the absolute recovery of the internal standard falls outside the 85-115% range, the run is automatically flagged for invalidation.

2. Headspace Solid-Phase Microextraction (HS-SPME): Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace at 40°C for 45 minutes under continuous agitation (250 rpm). Causality: This specific tri-phase fiber combines different pore sizes and polarities, making it highly efficient at trapping low-molecular-weight, semi-volatile nitrogenous compounds compared to single-phase PDMS fibers.

3. GC Separation & MS Detection: Desorb the fiber thermally in the GC inlet at 250°C for 5 minutes. Separate analytes on a polar DB-WAX capillary column. Utilize a Time-of-Flight (TOF) or quadrupole MS in Selected Ion Monitoring (SIM) mode, targeting the molecular ion m/z 166 and the base peak m/z 151 (representing the loss of a methyl group). Causality: SIM mode maximizes the detector's dwell time on specific ions, drastically improving the signal-to-noise ratio and lowering the limit of detection (LOD) to the required sub-ppt levels.

AnalyticalWorkflow Matrix Food Matrix (Homogenization + NaCl) SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Matrix->SPME Salting-Out Effect GC Thermal Desorption & GC Separation SPME->GC 250°C Injection MS TOF-MS Detection (SIM Mode m/z 166, 151) GC->MS Capillary Elution Data Quantification (Isotope Dilution) MS->Data Signal Integration

Fig 2: Self-validating analytical workflow for trace methoxypyrazine quantification using HS-SPME.

Pharmacological Potential in Drug Development

Beyond its role as a flavor impact compound, the isolation of 2-isobutyl-5-methoxypyrazine from peach extracts has opened novel avenues in drug development[3]. Its documented ability to scavenge free radicals and mitigate UV-induced cellular degradation suggests that specific alkyl-methoxypyrazines can interact favorably with oxidative stress pathways[4]. Researchers are currently investigating its structure-activity relationship (SAR) to synthesize more stable, pyrazine-derived analogs for topical dermatological formulations and anti-aging therapeutics.

Conclusion

Pyrazine, 2-methoxy-5-(2-methylpropyl)- is a multifaceted compound that bridges the disciplines of food chemistry, sensory science, and pharmacology. Whether generated through the enzymatic pathways of Prunus persica or the thermal cascades of the Maillard reaction, its ultra-low sensory threshold and bioactive properties make it a high-value target for analytical chemists and drug developers alike. Robust, self-validating analytical frameworks, such as isotope-dilution HS-SPME-GC-MS, remain essential for unlocking its full commercial and therapeutic potential.

References

  • United States Environmental Protection Agency (EPA). "Pyrazine, 2-methoxy-5-(2-methylpropyl)- Substance Details." Substance Registry Services (SRS). URL:[Link]

  • Thieme Group. "Science of Synthesis 16.14: Pyrazines." Thieme Connect. URL: [Link]

  • Waller, G. R., & Feather, M. S. (1983). "The Maillard Reaction in Foods and Nutrition." ACS Symposium Series. URL:[Link]

  • Volatile Compounds in Food (VCF). "VCF Online Database: 2-isobutyl-5-methoxypyrazine." Triskelion. URL:[Link]

Sources

Exploratory

"Pyrazine, 2-methoxy-5-(2-methylpropyl)-" synthesis and characterization

An In-Depth Technical Guide on the Synthesis, Characterization, and Application of Pyrazine, 2-methoxy-5-(2-methylpropyl)- Abstract Alkyl-substituted methoxypyrazines represent a critical class of heterocyclic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Synthesis, Characterization, and Application of Pyrazine, 2-methoxy-5-(2-methylpropyl)-

Abstract Alkyl-substituted methoxypyrazines represent a critical class of heterocyclic compounds with profound implications in flavor chemistry, agriculture, and pharmacology. While the 2,3-isomer (2-isobutyl-3-methoxypyrazine) is universally recognized as the dominant green bell pepper odorant[1], its structural analog, Pyrazine, 2-methoxy-5-(2-methylpropyl)- (commonly known as 2-isobutyl-5-methoxypyrazine), exhibits a distinct physicochemical and biological profile. Isolated naturally from peach extracts, this specific isomer has demonstrated notable antioxidant and antiphotoaging activities[2]. This whitepaper provides a comprehensive, causality-driven methodology for the synthesis, analytical characterization, and biological application of 2-isobutyl-5-methoxypyrazine.

Structural and Physicochemical Profiling

Pyrazine, 2-methoxy-5-(2-methylpropyl)- is an electron-deficient heteroaromatic compound belonging to the diazine subclass[3]. The spatial arrangement of the methoxy and isobutyl groups at the 2- and 5-positions, respectively, dictates its unique receptor binding affinity and oxidative stability compared to other pyrazine isomers.

Table 1: Physicochemical and Spectroscopic Data

ParameterValueReference
Chemical Name Pyrazine, 2-methoxy-5-(2-methylpropyl)-[3]
CAS Number 36330-05-9[4]
Molecular Formula C9H14N2O[3]
Molecular Weight 166.22 g/mol Computed
SMILES String COc1cnc(cn1)CC(C)C[3]
NP-Likeness Score -0.841[3]
Natural Occurrence Peach (Prunus persica)[2]

Mechanistic Pathways & Synthesis Strategies

In natural systems, alkylpyrazines are generated via the Maillard reaction and Strecker degradation of amino acids during the thermal processing of foods[5]. However, for targeted pharmacological and cosmetic applications, high-purity synthetic routes are required.

The most robust synthetic strategy for asymmetrically substituted methoxypyrazines relies on the regioselective functionalization of a pyrazine core[6]. The synthesis of 2-isobutyl-5-methoxypyrazine is achieved through a two-step sequence: activation via chlorination followed by nucleophilic aromatic substitution ( SN​Ar ) .

Synthesis A 2-Isobutyl-5-hydroxypyrazine (Precursor) B Chlorination (POCl3, Reflux) A->B Activation C 2-Chloro-5-isobutylpyrazine (Intermediate) B->C -HCl D Methoxylation (NaOMe / MeOH) C->D Nucleophilic Substitution E 2-Isobutyl-5-methoxypyrazine (Target Compound) D->E Yield >85%

Synthetic workflow for 2-isobutyl-5-methoxypyrazine via chlorination and methoxylation.

Experimental Protocols: Synthesis & Isolation

As a Senior Application Scientist, I emphasize that experimental success relies on understanding the causality behind each reagent choice. The following protocol is designed as a self-validating system to ensure high yield and regiochemical purity[7].

Step 1: Chlorination of 2-Isobutyl-5-hydroxypyrazine

Causality: The hydroxyl group on the pyrazine ring is a poor leaving group. Phosphorus oxychloride ( POCl3​ ) acts as both a dehydrating and chlorinating agent, converting the tautomeric pyrazinone into a highly reactive 2-chloro-5-isobutylpyrazine intermediate. The reaction is driven forward by the thermodynamic stability of the resulting P=O bonds.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an argon inlet.

  • Reagents: Suspend 10.0 g (65.7 mmol) of 2-isobutyl-5-hydroxypyrazine in 50 mL of anhydrous POCl3​ .

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 4 hours. The suspension will gradually turn into a homogenous dark amber solution as the chlorination proceeds.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice to quench excess POCl3​ . Neutralize the aqueous layer with saturated NaHCO3​ to pH 7.5.

  • Extraction: Extract the aqueous phase with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield crude 2-chloro-5-isobutylpyrazine.

Step 2: Nucleophilic Aromatic Substitution (Methoxylation)

Causality: Sodium methoxide (NaOMe) is a strong, hard nucleophile. The electron-deficient nature of the pyrazine ring, exacerbated by the electronegative chlorine atom, makes the C2 position highly susceptible to nucleophilic attack. The intermediate Meisenheimer complex rapidly collapses, expelling the chloride ion to restore aromaticity.

  • Setup: Dissolve the crude 2-chloro-5-isobutylpyrazine in 40 mL of anhydrous methanol under an argon atmosphere.

  • Reagents: Add a 25% w/w solution of sodium methoxide in methanol (2.0 equivalents) dropwise at 0°C to prevent exothermic side reactions.

  • Reaction: Heat the mixture to 60°C and stir for 6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1) until the starting material is consumed.

  • Purification: Quench the reaction with 10 mL of distilled water. Extract with diethyl ether (3 × 40 mL). Dry the organic phase over MgSO4​ and evaporate the solvent. Purify the residue via silica gel column chromatography to isolate pure 2-isobutyl-5-methoxypyrazine.

Characterization and Analytical Validation

To validate the synthesized compound, rigorous analytical characterization is mandatory.

  • Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum of isobutyl methoxypyrazines is highly diagnostic. The base peak typically results from a McLafferty rearrangement involving the isobutyl chain, leading to the loss of a propene molecule ( C3​H6​ )[6]. An abundant molecular ion peak at m/z 166 confirms the structural integrity.

  • Nuclear Magnetic Resonance (NMR): 1H NMR ( CDCl3​ , 400 MHz) will display a distinct singlet for the methoxy protons at ~3.95 ppm. The pyrazine ring protons at the 3- and 6-positions will appear as two distinct doublets (or singlets depending on long-range coupling) in the aromatic region (8.0–8.2 ppm), confirming the para-like (2,5) substitution pattern.

Table 2: Isomeric Functional Comparison

Feature2-Isobutyl-5-methoxypyrazine2-Isobutyl-3-methoxypyrazine
Substitution Pattern 2,5-disubstituted2,3-disubstituted
Primary Natural Source Peach (Prunus persica)[2]Bell peppers, Grapes[6]
Key Biological Activity Antioxidant, Antiphotoaging[2]Olfactory receptor binding[6]
Primary Industrial Use Cosmetics, DermatologicalsFragrance, Food Additives[1]

Biological Applications: Antiphotoaging Mechanism

Beyond its role as a volatile organic compound, 2-isobutyl-5-methoxypyrazine has garnered significant attention in dermatological research due to its ability to mitigate UV-induced skin damage[2].

The causality of its antiphotoaging effect lies in its capacity to act as a radical scavenger. UV radiation generates Reactive Oxygen Species (ROS) in dermal fibroblasts, which subsequently upregulate Matrix Metalloproteinases (MMPs). MMPs are enzymes responsible for the degradation of collagen and elastin. By scavenging ROS, 2-isobutyl-5-methoxypyrazine inhibits the downstream activation of MMPs, thereby preserving the extracellular matrix.

BioPathway Compound 2-Isobutyl-5-methoxypyrazine ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges MMP Matrix Metalloproteinases (MMPs) Compound->MMP Inhibits Expression ROS->MMP Upregulates Collagen Collagen Degradation MMP->Collagen Cleaves Protection Antiphotoaging Effect Collagen->Protection Prevented

Proposed antioxidant and antiphotoaging mechanism of 2-isobutyl-5-methoxypyrazine.

Conclusion

Pyrazine, 2-methoxy-5-(2-methylpropyl)- is a highly versatile heterocyclic scaffold. By employing a rigorous, causality-driven synthetic protocol involving regioselective chlorination and nucleophilic aromatic substitution, researchers can obtain this compound in high purity. Its unique structural topology not only differentiates its olfactory profile from the ubiquitous 2,3-isomer but also unlocks significant therapeutic potential as an antioxidant and antiphotoaging agent in modern drug and cosmetic development.

References

  • IMPPAT Phytochemical information: Pyrazine, 2-methoxy-5-(2-methylpropyl)
  • Pyrazine, 2-methoxy-5-(2-methylpropyl)- (CAS 36330-05-9)
  • Source: dokumen.
  • Source: scribd.
  • Pyrazines (Update 2011)
  • Source: cymitquimica.
  • Source: researchgate.
  • Source: dur.ac.

Sources

Foundational

Biological activity of 2-methoxy-5-isobutylpyrazine

An In-depth Technical Guide to the Biological Activity of 2-Methoxy-3-isobutylpyrazine For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-3-isobutylpyrazine (IBMP) is a potent, nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of 2-Methoxy-3-isobutylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-isobutylpyrazine (IBMP) is a potent, nitrogen-containing heterocyclic organic compound that holds a significant position in the fields of food science, chemical ecology, and sensory neuroscience. While a variety of methoxypyrazines exist, IBMP is arguably the most extensively studied due to its profound impact on the aroma profiles of numerous foods and beverages.[1] It is the quintessential "green" aroma, responsible for the characteristic scent of green bell peppers (Capsicum annuum).[2] The human olfactory system can detect IBMP at astonishingly low concentrations, with sensory thresholds in the parts-per-trillion range, making it one of the most potent aroma compounds known.[2][3]

This guide provides a comprehensive overview of the biological activity of 2-methoxy-3-isobutylpyrazine, delving into its natural occurrence, biosynthesis, and its primary interaction with the olfactory system. Furthermore, it explores its emerging role as a semiochemical in insect communication and outlines its toxicological profile. Detailed methodologies for its analysis and the study of its biological effects are also provided to support researchers in this field.

A Note on Nomenclature: The user's query specified "2-methoxy-5-isobutylpyrazine". However, the vast body of scientific literature on potent, naturally occurring "green" aroma compounds refers to 2-methoxy-3-isobutylpyrazine (CAS No. 24683-00-9) . This latter compound is the subject of this guide due to its well-documented and significant biological activity.

Physicochemical Properties and Synthesis

A fundamental understanding of the physicochemical properties of IBMP is essential for its study, influencing its volatility, solubility, and interactions with biological systems.

PropertyValueReference
Chemical Formula C₉H₁₄N₂O[4]
Molecular Weight 166.22 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Odor Intense green bell pepper, earthy, pea-like[1]
Boiling Point 214 - 215 °C[5]
Flash Point 80 °C (closed cup)[5]
Density 0.996 g/mL at 25 °C
Synthetic Pathways

The synthesis of IBMP is crucial for producing standards for analytical studies and for use in the flavor and fragrance industry. A common laboratory-scale synthesis involves a multi-step process.[3][6] The general approach involves the condensation of an amino acid amide with a dicarbonyl compound, followed by methylation.

A prevalent synthetic route involves the condensation of L-leucinamide with glyoxal to form 2-hydroxy-3-isobutylpyrazine. This intermediate is then methylated using a reagent such as diazomethane or methyl iodide to yield the final product, 2-methoxy-3-isobutylpyrazine.[7]

Natural Occurrence and Biosynthesis

IBMP is a secondary metabolite produced by a variety of plants and some microorganisms. Its presence is a defining characteristic of several well-known foods.

  • Plants: Most famously, IBMP is found in high concentrations in green bell peppers (Capsicum annuum).[2] It is also a key aroma compound in several grape varieties, including Cabernet Sauvignon, Sauvignon Blanc, and Merlot, where it contributes to the "herbaceous" or "vegetative" notes in the resulting wines.[8][9][10] Other sources include peas, green beans, and parsnips.[1][11]

  • Microorganisms: Some species of blue-green algae have also been shown to produce IBMP.[2] The yeast Saccharomyces cerevisiae is also noted to produce this compound.[4]

Biosynthesis in Plants

The biochemical pathway for IBMP formation in plants, particularly in grapevines (Vitis vinifera), has been a subject of intensive research. While not fully elucidated, the final step is widely accepted to be the S-adenosyl-methionine (SAM)-dependent O-methylation of the non-volatile precursor, 2-hydroxy-3-isobutylpyrazine (IBHP).[8] Two primary hypotheses for the formation of IBHP are currently proposed:

  • The Amino Acid Amidation Pathway: This pathway suggests that the biosynthesis begins with the amidation of L-leucine to form 2-amino-4-methylpentanamide. This intermediate then condenses with glyoxal or glyoxylic acid to form IBHP.[12]

  • The Amino Acid Condensation Pathway: This alternative hypothesis proposes that the initial step is the condensation of two amino acids, L-leucine and glycine, to form a cyclic dipeptide (2,5-dicarbonyl-3-isobutyl-piperazine). This intermediate is then thought to be a precursor to IBHP.[12]

Recent genetic studies have identified specific O-methyltransferase genes (VvOMT3) in grapevines that are highly specific and efficient in catalyzing the final methylation step from IBHP to the volatile IBMP.[8]

IBMP Biosynthesis Pathway cluster_0 Amino Acid Condensation Pathway cluster_1 Amino Acid Amidation Pathway Leucine_Glycine L-Leucine + Glycine DCIP 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP) Leucine_Glycine->DCIP Condensation IBHP 2-hydroxy-3-isobutylpyrazine (IBHP) DCIP->IBHP Hypothesized Steps IBMP 2-methoxy-3-isobutylpyrazine (IBMP) IBHP->IBMP Methylation Leucine L-Leucine AMPA 2-amino-4-methylpentanamide (AMPA) Leucine->AMPA Amidation AMPA->IBHP Condensation Glyoxal Glyoxal / Glyoxylic Acid Glyoxal->IBHP SAM S-adenosyl-methionine (SAM) OMT O-methyltransferase (e.g., VvOMT3) SAM->OMT OMT->IBMP

Caption: Proposed biosynthetic pathways of 2-methoxy-3-isobutylpyrazine (IBMP) in plants.

Core Biological Activity: Olfactory Perception

The most significant and well-documented biological activity of IBMP is its interaction with the olfactory system. Its exceptionally low odor detection threshold underscores its potency as a signaling molecule for aroma.

MediumOdor Detection Threshold (ng/L)Reference(s)
Water~2[10]
White Wine1 - 6[12]
Red Wine10 - 16[12]
Mechanism of Olfactory Signal Transduction

The perception of IBMP begins when this volatile molecule travels through the nasal cavity and binds to specific Olfactory Receptors (ORs) located on the cilia of Olfactory Receptor Neurons (ORNs). These receptors are G-protein coupled receptors (GPCRs). While multiple receptors may be involved, research has pointed to the human olfactory receptor OR5K1 as being highly responsive to pyrazines.[13] The binding event initiates a signal transduction cascade:

  • Binding and Receptor Activation: IBMP binds to an OR (e.g., OR5K1).

  • G-protein Activation: The activated receptor stimulates an associated G-protein (G-olf).

  • Adenylyl Cyclase Activation: G-olf activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The influx of cations (Na⁺ and Ca²⁺) depolarizes the ORN, generating an action potential that travels to the olfactory bulb of the brain, where the signal is processed, leading to the perception of the "green pepper" smell.[13]

Olfactory Signal Transduction IBMP IBMP (Odorant) OR Olfactory Receptor (OR5K1) (GPCR) IBMP->OR Binds to Golf G-protein (G-olf) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->cAMP Conversion CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ions Na+, Ca²+ Influx CNG->Ions Depolarization Neuron Depolarization Ions->Depolarization AP Action Potential to Brain Depolarization->AP

Caption: Simplified diagram of the olfactory signal transduction pathway initiated by IBMP.

Expanded Biological Activities and Roles

Beyond its role as a key food aroma, IBMP exhibits other biological activities, particularly in the realm of chemical ecology.

Semiochemical Activity in Insects

Recent research has identified IBMP as a semiochemical (a chemical involved in communication) for the leaf beetle Labidostomis lusitanica. In this species, the compound is released by males and acts as an aggregation cue, attracting both males and females.[14] Electroantennography (EAG) studies confirmed that the antennae of these beetles are sensitive to IBMP, with females showing a higher response than males. This finding opens up a new area of study for IBMP, suggesting a role in insect chemical signaling, which could have implications for pest management strategies.[14]

Toxicological Profile

From a drug development and safety perspective, understanding the toxicological profile of a compound is paramount. Information for IBMP is primarily derived from safety data sheets (SDS) for its use in the flavor and fragrance industry.

EndpointObservationReference(s)
Acute Oral Toxicity May be harmful if swallowed.[15]
Skin Irritation Causes skin irritation.[4][15][16]
Eye Irritation Causes serious eye irritation.[4][15][16]
Respiratory Irritation May cause respiratory irritation.[4][5][15]
Germ Cell Mutagenicity No data available.[5]
Carcinogenicity No data available.[5]

In high concentrations, vapors may cause headache, fatigue, and dizziness.[15] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that 2-methoxy-3-isobutylpyrazine poses no safety concern at current levels of intake when used as a flavoring agent.[4]

Methodologies for Researchers

Accurate and sensitive analytical methods are critical for studying IBMP. Additionally, specific bioassays are required to investigate its effects on biological systems.

Protocol: Quantification of IBMP in a Grape Matrix via HS-SPME-GC-MS

This protocol describes a standard method for the extraction and quantification of IBMP from grape berries.[10]

1. Sample Preparation: a. Obtain a representative sample of grape berries (e.g., 100g). b. Homogenize the berries in a blender to create a uniform slurry. c. Transfer a precise amount of the homogenate (e.g., 5g) into a 20 mL headspace vial. d. Add a known amount of a suitable internal standard (e.g., deuterated IBMP) to the vial for accurate quantification. e. Add a salt solution (e.g., NaCl) to increase the volatility of the analytes.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the vial in a temperature-controlled autosampler (e.g., 50°C). b. Allow the sample to equilibrate for 15-30 minutes with agitation. c. Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30-60 minutes to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) to thermally desorb the analytes onto the GC column. b. Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the compounds. A typical program starts at 40°C, holds for 2 minutes, then ramps to 240°C. c. Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for IBMP (e.g., m/z 124, 151, 166) and the internal standard.

4. Quantification: a. Generate a calibration curve using standards of known IBMP concentrations. b. Determine the concentration of IBMP in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical Workflow Sample Grape Berry Sample Homogenize Homogenization Sample->Homogenize Vial Headspace Vial (+ Internal Standard, Salt) Homogenize->Vial SPME HS-SPME (Extraction) Vial->SPME GCMS GC-MS Analysis (Separation & Detection) SPME->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Workflow for the quantification of IBMP using HS-SPME-GC-MS.

Protocol: Electroantennography (EAG) for Insect Olfactory Response

EAG is a technique used to measure the average olfactory response of an insect's antenna to a given odorant.[14]

1. Antenna Preparation: a. Anesthetize an insect (e.g., by cooling). b. Excise one antenna at the base using micro-scissors. c. Mount the antenna between two electrodes using conductive gel. One electrode (recording) is placed at the tip of the antenna, and the other (reference) is placed at the base.

2. Odor Delivery: a. Prepare serial dilutions of IBMP in a suitable solvent (e.g., hexane) on filter paper. b. Place the filter paper inside a Pasteur pipette. c. Deliver a puff of purified, humidified air through the pipette, carrying the IBMP stimulus over the prepared antenna.

3. Signal Recording and Analysis: a. The binding of IBMP to olfactory receptors on the antenna causes a change in electrical potential. b. This change is amplified and recorded as a depolarization (a negative voltage peak). c. The amplitude of this peak is proportional to the number of responding olfactory neurons. d. Compare the responses to IBMP with a solvent blank (negative control) and a standard odorant (positive control).

Conclusion and Future Directions

2-methoxy-3-isobutylpyrazine is a molecule with a potent and well-defined biological activity centered on its interaction with the olfactory system. Its role as a key aroma compound in the food and beverage industry is firmly established, and the molecular mechanisms of its perception are becoming increasingly clear.

Future research is poised to expand our understanding of IBMP's biological roles. The discovery of its function as an insect semiochemical suggests a broader ecological significance that warrants further investigation. This could lead to the development of novel, environmentally friendly pest management strategies. From a drug development perspective, while IBMP itself is not a therapeutic candidate, the highly specific and potent interaction with its olfactory receptor (OR5K1) makes this receptor an interesting target for studying the molecular basis of olfaction and for the development of novel odor modulators. Further toxicological studies would also be beneficial to fill the existing data gaps regarding its long-term effects. The continued study of this simple yet powerful molecule promises to yield further insights into chemical signaling in the biological world.

References

  • Wikipedia. (n.d.). 3-Isobutyl-2-methoxypyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isobutyl-5-methoxypyrazine. Retrieved from [Link]

  • Guillaumie, S., et al. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. Plant Physiology, 162(2), 606-617. Retrieved from [Link]

  • LookChem. (n.d.). The Science Behind the Green: Understanding 2-Methoxy-3-isobutyl Pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine. Retrieved from [Link]

  • Seifert, R. M., et al. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry, 18(2), 246-249. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed biosynthesis pathways of pyrazines. Retrieved from [Link]

  • Pevsner, J., et al. (1988). Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine. The Journal of Neuroscience, 8(1), 351-357. Retrieved from [Link]

  • Lei, Y., et al. (2023). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. MDPI, 8(9), 830. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensory Impact of 2-Methoxy-3-Isobutylpyrazine and 4-Mercapto-4-Methylpentan-2-One Added to a Neutral Sauvignon blanc Wine. Retrieved from [Link]

  • ACS Publications. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Retrieved from [Link]

  • Janssens, T. K. S., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters, 366(3), fnz023. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. Retrieved from [Link]

  • Data.gov. (2025). Compound 528116: 2-Ethoxy-5-isobutyl-3-methylpyrazine. Retrieved from [Link]

  • Koch, A., et al. (2010). 2-Methoxy-3-isobutylpyrazine in grape berries and its dependence on genotype. Phytochemistry, 71(17-18), 2190-2198. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sensory Impact of 2-Methoxy-3-Isobutylpyrazine and 4-Mercapto-4-Methylpentan-2-One Added to a Neutral Sauvignon blanc Wine. Retrieved from [Link]

  • Cuesta-Porta, V., et al. (2023). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). Insects, 14(1), 89. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methoxy-5-methylpyrazine (FDB019838). Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Methoxy-5-isobutylpyrazine for Flavor Standards

Introduction & Mechanistic Rationale While 2-methoxy-3-isobutylpyrazine (IBMP) is widely recognized as the character-impact compound of bell peppers and Sauvignon Blanc, its structural isomer, 2-methoxy-5-isobutylpyrazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

While 2-methoxy-3-isobutylpyrazine (IBMP) is widely recognized as the character-impact compound of bell peppers and Sauvignon Blanc, its structural isomer, 2-methoxy-5-isobutylpyrazine (also known as 2-isobutyl-5-methoxypyrazine, CAS: 36330-05-9), plays an equally crucial role in complex flavor matrices. Identified as a volatile Maillard reaction product in roasted foods and a natural isolate from peaches exhibiting antioxidant properties , this 2,5-disubstituted pyrazine requires precise synthetic strategies to avoid isomeric contamination.

The Causality of Experimental Choices: Traditional pyrazine condensation routes (e.g., reacting an α -amino acid amide with a dicarbonyl) inherently favor the 2,3-substitution pattern due to the adjacent functional groups on the precursors. To synthesize the 2,5-isomer with absolute regiochemical fidelity, a de novo functionalization of a pre-formed pyrazine ring is required.

We utilize 2,5-dichloropyrazine as the starting material. Because the molecule is C2​ -symmetric, a nucleophilic aromatic substitution ( SN​Ar ) with exactly one equivalent of sodium methoxide yields 2-chloro-5-methoxypyrazine without any regiochemical ambiguity. The remaining chloride is then subjected to a Negishi cross-coupling with isobutylzinc bromide. We select the Negishi coupling over the Suzuki-Miyaura coupling because sp3 -hybridized alkylboronic acids are highly prone to β -hydride elimination under standard palladium catalysis. In contrast, alkylzinc reagents paired with a bidentate ligand (like dppf) enforce a cis-coordination geometry on the palladium center, accelerating reductive elimination and outcompeting the unwanted β -hydride elimination pathway.

Synthesis Workflow

SynthesisWorkflow A 2,5-Dichloropyrazine (Starting Material) B NaOMe, MeOH 0 °C to RT A->B C 2-Chloro-5-methoxypyrazine (Intermediate) B->C Regioselective SNAr Substitution D Isobutylzinc bromide Pd(dppf)Cl2, THF, 65 °C C->D E 2-Isobutyl-5-methoxypyrazine (Target Flavor Standard) D->E Negishi Cross-Coupling

Figure 1: Regioselective synthesis workflow for 2-isobutyl-5-methoxypyrazine.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-methoxypyrazine

Objective: Monomethoxylation of a symmetric di-halogenated pyrazine.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloropyrazine (10.0 g, 67.1 mmol) in anhydrous methanol (100 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add a solution of sodium methoxide (0.5 M in methanol, 141 mL, 70.5 mmol, 1.05 eq) dropwise over 30 minutes using an addition funnel. Mechanistic note: Keeping the temperature strictly at 0 °C during the addition phase prevents over-reaction to 2,5-dimethoxypyrazine.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2, UV visualization). The system is self-validating; the disappearance of the starting material spot confirms complete monomethoxylation.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between ethyl acetate (150 mL) and distilled water (100 mL). Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. The crude product is purified by short-path vacuum distillation to yield 2-chloro-5-methoxypyrazine as a colorless oil (Typical yield: 85-88%).

Protocol B: Negishi Cross-Coupling for 2-Isobutyl-5-methoxypyrazine

Objective: Introduction of the sp3 alkyl group via transition-metal catalysis.

  • System Purging: In an argon-flushed Schlenk flask, combine 2-chloro-5-methoxypyrazine (5.0 g, 34.6 mmol) and Pd(dppf)Cl2​ (1.26 g, 1.73 mmol, 5 mol%).

  • Solvent & Reagent Addition: Add anhydrous THF (50 mL) and stir to dissolve. Slowly inject isobutylzinc bromide solution (0.5 M in THF, 104 mL, 51.9 mmol, 1.5 eq) via a gas-tight syringe.

  • Coupling: Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Quenching: Cool to room temperature and carefully quench with saturated aqueous NH4​Cl (50 mL) to decompose unreacted organozinc species safely.

  • Extraction & Purification: Extract with diethyl ether (3 x 75 mL). Wash the combined organics with water and brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (silica gel, gradient of 0-10% EtOAc in Hexanes) to yield the pure 2-methoxy-5-isobutylpyrazine (Typical yield: 72-78%).

Data Presentation & Analytical Validation

To ensure trustworthiness and suitability for sensory panels, the synthesized standard must be validated against expected spectroscopic parameters .

Analytical MethodParameter / TargetExpected Result / Assignment
1 H NMR (400 MHz, CDCl3​ ) Pyrazine Ring Protons δ 8.05 (s, 1H, H-6), 7.92 (s, 1H, H-3)
Methoxy Group ( −OCH3​ ) δ 3.91 (s, 3H)
Isobutyl −CH2​− δ 2.58 (d, J = 7.2 Hz, 2H)
Isobutyl −CH− δ 2.08 (m, 1H)
Isobutyl −CH3​ δ 0.92 (d, J = 6.6 Hz, 6H)
13 C NMR (100 MHz, CDCl3​ ) Aromatic Carbons δ 159.2 (C-OMe), 148.5 (C-iBu), 140.1, 133.4
GC-MS (EI, 70 eV) Molecular Ion ( M+ ) m/z 166 (Base peak)
Key Fragments m/z 151 ( −CH3​ ), 124 ( −C3​H6​ via McLafferty rearrangement)
Purity (HPLC/GC) Area Normalization> 99.0% (Required for flavor standards)

Conclusion

By shifting from traditional biomimetic condensation methods to a regioselective transition-metal cross-coupling approach, researchers can reliably synthesize 2-methoxy-5-isobutylpyrazine without the risk of 2,3-isomeric impurities. This self-validating protocol ensures the high purity required for accurate sensory evaluation, GC-olfactometry, and commercial flavor formulation.

References

  • Waller, G. R., & Feather, M. S. (1983). The Maillard Reaction in Foods and Nutrition. ACS Symposium Series. American Chemical Society.[Link]

  • United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Pyrazine, 2-methoxy-5-(2-methylpropyl)- (DTXSID80885650).[Link]

Application

Application Note: Quantitative Analysis of 2-methoxy-3-isobutylpyrazine (IBMP) in Wine by Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Abstract This application note presents a detailed and validated protocol for the quantitative analysis of 2-methoxy-3-isobutylpyrazine (IBMP), a potent aroma compound, in wine samples. IBMP is a key contributor to the "...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of 2-methoxy-3-isobutylpyrazine (IBMP), a potent aroma compound, in wine samples. IBMP is a key contributor to the "green" or "vegetative" notes in many wine varieties, and its concentration is a critical parameter for quality control in the wine industry. The described method utilizes headspace solid-phase microextraction (HS-SPME) for the efficient extraction and concentration of IBMP from the wine matrix, followed by sensitive and selective detection using gas chromatography-mass spectrometry (GC-MS). This protocol is designed for researchers, scientists, and quality control professionals in the food and beverage industry, providing a robust and reliable workflow for the routine analysis of this important flavor compound.

Introduction: The Sensory Significance of IBMP in Wine

2-methoxy-3-isobutylpyrazine, commonly referred to as IBMP, is a nitrogen-containing heterocyclic compound that belongs to the family of methoxypyrazines.[1][2] These compounds are known for their powerful and distinctive aromas, often described as "green," "herbaceous," or "vegetative."[2][3] In the context of wine, IBMP is a major contributor to the characteristic bell pepper, grassy, or asparagus notes found in certain grape varieties, most notably Sauvignon Blanc, Cabernet Sauvignon, Cabernet Franc, and Merlot.[4][5][6]

The sensory impact of IBMP is profound due to its extremely low odor threshold, which can be as low as 1-2 nanograms per liter (ng/L) in water and wine.[1][4][6] While at low concentrations (typically 8-15 ng/L), IBMP can contribute to the desirable complexity and varietal character of a wine, higher concentrations (above 30 ng/L) can be perceived as a fault, leading to unpleasant, overly vegetative aromas that can mask the fruit characteristics of the wine.[4] The concentration of IBMP in wine is influenced by several factors, including grape variety, viticultural practices (such as sun exposure and grape maturity at harvest), and winemaking techniques.[1][5] Therefore, the ability to accurately quantify IBMP is of paramount importance for winemakers to monitor and control the aromatic profile and overall quality of their products.[7]

This application note provides a comprehensive guide to a sensitive and reliable method for IBMP analysis in wine, employing HS-SPME-GC-MS. This technique offers several advantages, including minimal sample preparation, elimination of organic solvents, and high sensitivity, making it an ideal choice for routine analysis in a production or research environment.[8][9]

Experimental Workflow and Causality

The analytical workflow is designed to ensure the accurate and reproducible quantification of IBMP in a complex matrix like wine. Each step has been optimized to maximize recovery and sensitivity while minimizing interferences.

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Wine Sample Collection B Addition of NaCl A->B Enhances Volatility C Addition of Internal Standard B->C For Accurate Quantification D HS-SPME Incubation and Extraction C->D Analyte Partitioning E GC-MS Analysis D->E Separation and Detection F Data Processing and Quantification E->F Result Calculation

Figure 1: Experimental workflow for the GC-MS analysis of IBMP in wine.

Causality Behind Experimental Choices:

  • Addition of NaCl: The addition of salt to the wine sample increases the ionic strength of the matrix. This "salting-out" effect reduces the solubility of the relatively nonpolar IBMP in the aqueous phase, thereby promoting its partitioning into the headspace and enhancing its adsorption onto the SPME fiber.[10][11]

  • Use of an Internal Standard: A deuterated analog of IBMP (e.g., 2-methoxy-d3-3-isobutylpyrazine) is used as an internal standard to compensate for any variations in extraction efficiency, injection volume, and instrument response. This is crucial for achieving accurate and precise quantification.[10]

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is chosen for its simplicity, speed, and sensitivity. By exposing the SPME fiber to the headspace above the wine sample, it selectively extracts volatile and semi-volatile compounds like IBMP while leaving non-volatile matrix components behind. This minimizes contamination of the GC system and reduces the need for complex sample cleanup procedures.[8][9] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for its broad selectivity for volatile compounds.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC provides the necessary chromatographic separation of IBMP from other volatile compounds in the wine. The mass spectrometer offers highly selective and sensitive detection, allowing for unambiguous identification based on the mass spectrum and quantification even at trace levels.[12] Operating the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode further enhances sensitivity and selectivity.[7][13]

Detailed Protocols

Materials and Reagents
  • Wine Samples: Red or white wine.

  • 2-methoxy-3-isobutylpyrazine (IBMP) standard: Analytical grade.

  • 2-methoxy-d3-3-isobutylpyrazine (IBMP-d3) internal standard: Analytical grade.

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile impurities.

  • Methanol: HPLC grade.

  • Deionized Water: High purity.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 2 cm.[10]

  • GC Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

Preparation of Standards
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of IBMP standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a model wine solution (e.g., 12% ethanol in water) to create a calibration curve (e.g., 1, 5, 10, 20, 50 ng/L).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of IBMP-d3 and dissolve in 10 mL of methanol.

  • Internal Standard Spiking Solution (1 µg/L): Prepare by diluting the internal standard stock solution in the model wine solution.

Sample Preparation Protocol
  • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

  • Add 3 g of NaCl to the vial.[10]

  • Add 10 µL of the internal standard spiking solution (1 µg/L) to the vial.

  • Immediately seal the vial with a magnetic screw cap.

  • Gently swirl the vial to dissolve the salt.

HS-SPME Protocol
  • Place the prepared vial in a heating block or autosampler incubator set to 40-50°C.[10][11]

  • Allow the sample to equilibrate for 15 minutes.

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes while maintaining the temperature.[10][11]

  • After extraction, immediately retract the fiber and introduce it into the GC injector for thermal desorption.

GC-MS Analysis Protocol
ParameterSettingRationale
Gas Chromatograph Agilent 7890B or equivalentProvides robust and reproducible chromatographic separation.
Injector Splitless mode, 250°CEnsures efficient thermal desorption of the analyte from the SPME fiber and transfer to the column.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that provides good separation for a wide range of volatile compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas for optimal chromatographic performance.
Oven Program 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 minA typical temperature program for separating volatile compounds in wine.
Mass Spectrometer Agilent 5977B or equivalentProvides sensitive and selective detection.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique for GC-MS.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for the target analyte.
SIM Ions (IBMP) m/z 124, 151, 166Characteristic fragment ions of IBMP for quantification and confirmation.
SIM Ions (IBMP-d3) m/z 127, 154, 169Characteristic fragment ions of the internal standard.

Data Analysis and Quantification

The quantification of IBMP is performed by constructing a calibration curve using the prepared working standard solutions. The ratio of the peak area of the quantification ion of IBMP (m/z 124) to the peak area of the quantification ion of the internal standard (m/z 127) is plotted against the concentration of IBMP. The concentration of IBMP in the unknown wine samples is then calculated from the regression equation of the calibration curve.

Expected Results and Performance

This method is capable of achieving low limits of detection (LOD) and quantification (LOQ) for IBMP in wine, typically in the low ng/L range.[4] The use of an internal standard ensures high precision and accuracy, with relative standard deviations (RSDs) typically below 10%.

ParameterTypical Value
Limit of Detection (LOD) 0.5 - 2 ng/L
Limit of Quantification (LOQ) 2 - 5 ng/L
Linearity (R²) > 0.995
Repeatability (RSD) < 10%

Typical IBMP Concentrations in Wine:

Wine VarietyTypical IBMP Concentration (ng/L)
Sauvignon Blanc5 - 35
Cabernet Sauvignon10 - 30
Merlot< 15

Note: These values are indicative and can vary significantly based on the factors mentioned in the introduction.

Chemical Structure and Fragmentation

Understanding the chemical structure and mass spectral fragmentation of IBMP is fundamental to its selective detection.

IBMP cluster_structure 2-methoxy-5-(2-methylpropyl)-pyrazine cluster_fragmentation Key Mass Fragmentation IBMP IBMP M [M]+• m/z 166 F1 [M-CH3]+• m/z 151 M->F1 Loss of a methyl radical F2 [M-C3H6]+• m/z 124 M->F2 McLafferty rearrangement

Figure 2: Chemical structure and key mass fragmentation pattern of IBMP.

The electron ionization mass spectrum of IBMP is characterized by a molecular ion at m/z 166. Key fragment ions used for identification and quantification in SIM mode include m/z 151, resulting from the loss of a methyl group, and the base peak at m/z 124, formed through a McLafferty rearrangement involving the loss of propene.

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a sensitive, robust, and reliable approach for the quantitative analysis of 2-methoxy-3-isobutylpyrazine in wine. The protocol is straightforward to implement and offers the high level of performance required for both quality control in a commercial winery setting and for research applications investigating the factors that influence the aroma profile of wine. By enabling the accurate measurement of this potent aroma compound, this method serves as a valuable tool for winemakers to optimize viticultural and oenological practices to produce wines with a desired and balanced sensory profile.

References

  • Agilent Technologies. (2013). Sensitive Detection of 2-Methoxy-3- Isobutylpyrazine (MIBP or IBMP) in Wine Using Triple Quadrupole GC/MS in PCI Mode. Retrieved from [Link]

  • Shimadzu. (n.d.). Higher Sensitivity Analysis of 2-Methoxy-3-Isobutylpyrazine (MIBP) in Wine Using GC-MS/MS(PCI). LabRulez GCMS. Retrieved from [Link]

  • Sala, C., Mestres, M., Martí, M. P., Busto, O., & Guasch, J. (2002). Headspace solid-phase microextraction analysis of 3-alkyl-2-methoxypyrazines in wines. Journal of Chromatography A, 953(1-2), 1–6. [Link]

  • Chapman, D. M., Thorngate, J. H., Matthews, M. A., Guinard, J.-X., & Ebeler, S. E. (2004). Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method. Journal of Agricultural and Food Chemistry, 52(17), 5431–5435. [Link]

  • Guerra, B. (n.d.). Research on 2-methoxy-3-isobutylpyrazine in grapes and - wines. UC Davis. Retrieved from [Link]

  • Guillaumie, S., Ilg, A., Réty, S., Brette, M., Temsamani, E., Thage, J. S., ... & Delrot, S. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. Plant physiology, 162(2), 604-615. [Link]

  • Shimadzu. (n.d.). Higher Sensitivity Analysis of 2-Methoxy-3- Isobutylpyrazine (MIBP) in Wine Using GC-MS/MS(PCI). Retrieved from [Link]

  • Marais, J. (1998). Factors affecting the presence of 3-alkyl-2- methoxypyrazines in grapes and wines. A review. South African Journal of Enology and Viticulture, 19(2), 21-28. [Link]

  • Harris, R. L. N., Lacey, M. J., Brown, W. V., & Allen, M. S. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Vitis, 26(4), 201-207. [Link]

  • Shlyapnikov, Y. A., & Mar'in, A. P. (2024). Determination of methoxypyrazines in dry wines. In BIO Web of Conferences (Vol. 108, p. 25004). EDP Sciences. [Link]

  • Culleré, L., Cacho, J., & Ferreira, V. (2007). Determination of ppq-levels of alkylmethoxypyrazines in wine by stirbar sorptive extraction combined with multidimensional gas chromatography-mass spectrometry. Journal of Chromatography A, 1161(1-2), 215–221. [Link]

  • Tredoux, A. G. J., Lauer, H., Heidmann, J., & Sandra, P. (2003). Application of stir bar sorptive extraction for wine analysis. Journal of Agricultural and Food Chemistry, 51(9), 2717–2722. [Link]

  • Harris, R. L. N., Lacey, M. J., Brown, W. V., & Allen, M. S. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Vitis, 26(4), 201-207. [Link]

  • Gravity Wine House. (2019, August 28). The “mean greenies”: Methoxypyrazines in wine. Retrieved from [Link]

  • Zoecklein, B. W., Allen, M. S., & Scrivener, A. M. (2000). Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. American Journal of Enology and Viticulture, 51(4), 369-373. [Link]

  • Carlin, S., Vrhovsek, U., & Mattivi, F. (2014). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. Foods, 3(4), 604–629. [Link]

  • Roujou de Boubée, D., Van Leeuwen, C., & Dubourdieu, D. (2000). Organoleptic Impact of 2-Methoxy-3-isobutylpyrazine on Red Bordeaux and Loire Wines. Effect of Environmental Conditions on Concentrations in Grapes during Ripening. Journal of Agricultural and Food Chemistry, 48(10), 4830–4834. [Link]

  • Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2005). Stir bar sorptive extraction for the determination of volatile compounds in oak-aged wines. Journal of Chromatography A, 1100(1), 108–115. [Link]

  • Botezatu, A., & Pickering, G. (2012). Yeast strain affects 3-isopropyl-2-methoxypyrazine concentration and sensory profile in Cabernet Sauvignon wine. Journal of Food, Agriculture & Environment, 10(2), 333-337. [Link]

  • Zoecklein, B. W. (2000). The Effect of Wine Matrix Ingredients on 3-Alkyl-2- methoxypyrazines Measurements by Headspace Solid-Phase Microextraction (HS. VTechWorks. [Link]

  • Russan, A. (2023, September 18). The Science of Pyrazines in Wine. SevenFifty Daily. [Link]

  • Bicchi, C., Iori, C., Rubiolo, P., & Sandra, P. (2008). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. LCGC International, 21(10), 524-536. [Link]

  • Prieto-Blanco, L., & Ferreira, V. (2018). Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. Journal of Agricultural and Food Chemistry, 66(29), 7549–7560. [Link]

  • Van der Merwe, L., & van Wyk, J. (2012). Sensory interaction between 3-mercaptohexan-1-ol and 2-isobutyl-3- methoxypyrazine in dearomatised Sauvignon blanc. South African Journal of Enology and Viticulture, 33(2), 177-185. [Link]

  • Guillaumie, S., Ilg, A., Réty, S., Brette, M., Temsamani, E., Thage, J. S., ... & Delrot, S. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. Plant physiology, 162(2), 604-615. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-methoxy-5-isobutylpyrazine synthesis

Answering the user's request.## Technical Support Center: Synthesis of 2-Methoxy-5-Isobutylpyrazine Welcome to the technical support center for the synthesis of 2-methoxy-5-isobutylpyrazine. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Synthesis of 2-Methoxy-5-Isobutylpyrazine

Welcome to the technical support center for the synthesis of 2-methoxy-5-isobutylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Overview of the Synthetic Strategy

The synthesis of asymmetrically substituted pyrazines like 2-methoxy-5-isobutylpyrazine requires a controlled, stepwise approach to ensure high regioselectivity and yield. A common and effective strategy involves a three-step process starting from L-leucinamide and glyoxal. This method avoids the isomeric mixtures that can plague simpler condensation reactions.[1]

The overall workflow is as follows:

Synthesis_Workflow Start L-Leucinamide + Glyoxal Step1 Step 1: Condensation & Cyclization Start->Step1 Intermediate1 2-Hydroxy-3-isobutylpyrazine Step1->Intermediate1 Step2 Step 2: Chlorination (e.g., POCl₃) Intermediate1->Step2 Intermediate2 2-Chloro-3-isobutylpyrazine Step2->Intermediate2 Step3 Step 3: Methoxylation (NaOCH₃) Intermediate2->Step3 End 2-Methoxy-5-isobutylpyrazine Step3->End

Caption: A three-step synthetic workflow for 2-methoxy-5-isobutylpyrazine.

Troubleshooting Guide: Yield Improvement

This section addresses common issues encountered during the synthesis that can lead to reduced yields. The questions are structured to help you diagnose and resolve problems at each stage of the reaction.

Q1: My overall yield is low. How do I identify the problematic step?

A1: Low overall yield is a common problem that can originate from any of the three main steps. To diagnose the issue, it is critical to monitor the reaction progress and analyze the crude product after each step using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Diagnostic Workflow:

Troubleshooting_Workflow Start Low Overall Yield Check1 Analyze product after Step 1 Start->Check1 Cause1 Incomplete condensation. Low yield of hydroxypyrazine. Check1->Cause1 Problem Found Check2 Analyze product after Step 2 Check1->Check2 Step 1 OK Solution Address specific step's parameters (See Q2-Q4) Cause1->Solution Cause2 Incomplete chlorination. Mixture of hydroxy- and chloro-pyrazines. Check2->Cause2 Problem Found Check3 Analyze product after Step 3 Check2->Check3 Step 2 OK Cause2->Solution Cause3 Incomplete methoxylation. Mixture of chloro- and methoxy-pyrazines. Check3->Cause3 Problem Found Check3->Solution Step 3 OK (Check purification) Cause3->Solution

Caption: Diagnostic logic for troubleshooting low yield in pyrazine synthesis.

By isolating the step with the lowest conversion, you can focus your optimization efforts where they are most needed.

Q2: The yield of 2-hydroxy-3-isobutylpyrazine (Step 1) is poor. What factors should I optimize?

A2: The initial condensation to form the dihydropyrazine, followed by oxidation to the aromatic hydroxypyrazine, is a critical step influenced by several factors. This reaction is analogous to the initial stages of a Maillard reaction.[2][3]

  • Causality: The reaction involves the condensation of an α-amino amide with an α-dicarbonyl compound (glyoxal). The pH is crucial as it affects the nucleophilicity of the amine groups and the stability of the intermediates. Temperature controls the reaction rate, but excessive heat can lead to degradation and byproduct formation, such as imidazoles.[1][4]

  • Troubleshooting & Optimization:

    • pH Control: The reaction is typically performed under basic conditions to facilitate the initial condensation. However, overly basic conditions can promote side reactions. Empirically determine the optimal pH for your specific setup, often starting in the range of pH 8-10.

    • Temperature Management: While higher temperatures can increase reaction rates, they can also lead to degradation. A temperature range of 50-100°C is a good starting point.[5] It is advisable to perform small-scale trials at different temperatures (e.g., 50°C, 80°C, 100°C) to find the sweet spot between reaction rate and product stability.[4]

    • Reactant Stoichiometry: Ensure an appropriate molar ratio of L-leucinamide to glyoxal. A slight excess of one reactant may be beneficial, but this should be determined experimentally.

    • Atmosphere: The final step is the oxidation of a dihydropyrazine intermediate. While air oxidation is often sufficient, ensuring adequate aeration or using a mild oxidizing agent can sometimes improve the yield of the final aromatic product.[1]

Q3: My chlorination reaction (Step 2) is incomplete. How can I improve the conversion of the hydroxypyrazine?

A3: The conversion of a 2-hydroxypyrazine to a 2-chloropyrazine is a nucleophilic substitution on the pyrazine ring, where the hydroxyl group is first activated by the chlorinating agent.

  • Causality: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used. The reaction's success depends on the complete activation of the hydroxyl group and subsequent displacement by chloride. Insufficient reagent or suboptimal temperature can lead to incomplete conversion.

  • Troubleshooting & Optimization:

    • Choice and Stoichiometry of Chlorinating Agent: POCl₃ is a very effective but aggressive reagent. Ensure at least a stoichiometric amount, and often a slight excess, is used. The reaction should be performed under anhydrous conditions, as water will consume the reagent.

    • Temperature Control: This reaction is often exothermic and may require initial cooling. After the initial reaction, heating (reflux) is typically necessary to drive the reaction to completion. Monitor the reaction by TLC until the starting hydroxypyrazine spot is no longer visible.

    • Work-up Procedure: The work-up is critical. The reaction mixture is typically quenched by slowly adding it to ice water to hydrolyze the excess POCl₃. This must be done carefully in a well-ventilated fume hood. Incomplete quenching can lead to issues during extraction.

Q4: The final methoxylation step (Step 3) has a low yield. What are the critical parameters?

A4: This step is a nucleophilic aromatic substitution (SNAr), where the methoxide ion displaces the chloride on the electron-deficient pyrazine ring.[6]

  • Causality: The rate and completeness of an SNAr reaction are highly dependent on the strength of the nucleophile, the solvent, and the temperature. The electron-withdrawing nitrogen atoms in the pyrazine ring facilitate the attack of the nucleophile.[6] Sodium methoxide is a strong nucleophile and base. The reaction must be carried out in an anhydrous solvent to prevent the methoxide from being protonated by water, which would render it non-nucleophilic.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: This is the most critical parameter. Use dry glassware and an anhydrous solvent (e.g., dry methanol or DMF).[7][8] Any moisture will consume the sodium methoxide and inhibit the reaction.

    • Nucleophile Quality and Stoichiometry: Use freshly prepared or high-quality commercial sodium methoxide. A slight excess (e.g., 1.1 to 1.5 equivalents) is recommended to ensure the reaction goes to completion.

    • Solvent Choice: Methanol is a common solvent as it is the conjugate acid of the nucleophile. However, polar aprotic solvents like DMF or DMSO can sometimes accelerate SNAr reactions.[6]

    • Temperature and Reaction Time: The reaction may require heating (e.g., refluxing in methanol) for several hours. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Prolonged heating at very high temperatures can lead to degradation.[4]

Parameter Step 1: Condensation Step 2: Chlorination Step 3: Methoxylation
Key Reagents L-Leucinamide, Glyoxal2-Hydroxy-3-isobutylpyrazine, POCl₃2-Chloro-3-isobutylpyrazine, NaOCH₃
Solvent Water or Alcohol/WaterNeat or High-boiling inert solventAnhydrous Methanol or DMF
Temperature 50 - 100°CRefluxReflux
Critical Factor pH Control (8-10)Anhydrous ConditionsStrictly Anhydrous Conditions
Common Issue Byproduct formationIncomplete conversionIncomplete reaction
Optimization Tip Screen temperaturesUse slight excess of POCl₃Use fresh NaOCH₃ (1.1-1.5 eq)

Frequently Asked Questions (FAQs)

Q5: What are the most common byproducts in this synthesis, and how can they be minimized? A5: The primary byproduct concern is the formation of isomers if the initial cyclization is not well-controlled. The described synthetic route using an α-amino amide is designed to prevent this.[1] Other potential byproducts include imidazole derivatives from side reactions of glyoxal, especially under harsh heating conditions, which can be minimized by careful temperature and pH control.[1] In the final step, incomplete reaction will leave 2-chloro-3-isobutylpyrazine as a significant impurity.

Q6: How can I purify the final 2-methoxy-5-isobutylpyrazine product? A6: Purification is essential for obtaining a high-purity product.

  • Crude Purification: After the reaction work-up, an aqueous extraction followed by washing the organic layer with brine is standard.[4]

  • Final Purification:

    • Column Chromatography: Silica gel chromatography using a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexanes) is highly effective for separating the desired product from starting materials and byproducts.[9]

    • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Q7: Which analytical techniques are best for characterizing the final product and intermediates? A7: A combination of techniques is recommended for unambiguous characterization.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for assessing purity and confirming the molecular weight of the volatile pyrazine products.[5]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the substitution pattern and the identity of the isobutyl and methoxy groups.

  • IR (Infrared) Spectroscopy: Useful for identifying key functional groups in the intermediates and final product.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-isobutylpyrazine (Step 1)

This protocol is a generalized procedure based on established pyrazine syntheses and should be adapted and optimized for your specific laboratory conditions.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-leucinamide (1.0 eq) in a mixture of water and ethanol.

  • Reagent Addition: Add an aqueous solution of glyoxal (40% in water, 1.0-1.1 eq) dropwise to the stirred solution.

  • pH Adjustment: Adjust the pH of the mixture to 9-10 using an aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Allow the reaction to stir open to the atmosphere or with gentle aeration to facilitate oxidation of the dihydropyrazine intermediate.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-3-isobutylpyrazine. The crude product can be purified by recrystallization or used directly in the next step.[9]

Protocol 2: Synthesis of 2-Methoxy-5-isobutylpyrazine (Step 3)

This protocol assumes the successful synthesis and isolation of 2-chloro-3-isobutylpyrazine.

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous methanol.

  • Nucleophile Preparation: Carefully add sodium metal (1.2 eq) in small portions to the methanol to generate sodium methoxide in situ. Alternatively, use a commercial solution of sodium methoxide in methanol.

  • Substrate Addition: Once the sodium has completely reacted and the solution has cooled, add 2-chloro-3-isobutylpyrazine (1.0 eq).

  • Reaction: Heat the mixture to reflux and stir for 6-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding water. Remove the methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude 2-methoxy-5-isobutylpyrazine by silica gel column chromatography or vacuum distillation.

References

  • Li, X., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Chen, J., & Ho, C.-T. (1999). Pyrazine Formation from Serine and Threonine. Journal of Agricultural and Food Chemistry, 47(2), 642–645. Retrieved from [Link]

  • Chen, J., & Ho, C. T. (1999). Pyrazine formation from serine and threonine. Journal of agricultural and food chemistry, 47(2), 642–645. Retrieved from [Link]

  • Wang, F., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 698. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. ResearchGate. Retrieved from [Link]

  • Bohnen, M., & Leker, J. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Chemie Ingenieur Technik, 93(1-2), 118-132. Retrieved from [Link]

  • Bocquier, A. D., et al. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 45(13), 1155-1163. Retrieved from [Link]

  • Zhang, Y. (2022). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham University. Retrieved from [Link]

  • Seifert, R. M., et al. (1970). Synthesis of Some 2-Methoxy-3-alkylpyrazines with Strong Bell Pepper-Like Odors. Journal of Agricultural and Food Chemistry, 18(2), 246–249. Retrieved from [Link]

  • Magedov, I. V., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]

  • Claflin, J., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(19), 3897-3901. Retrieved from [Link]

  • Al-Zaru, R. A., & Al-Qawasmeh, R. A. (2018). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. International Journal of Chemical Reactor Engineering, 16(1). Retrieved from [Link]

  • Chegg. (2020). The following molecule is undergoing reaction with sodium methoxide in DMF. Chegg.com. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Method Development for Resolving Isomeric Pyrazines

Welcome to the Method Development Support Center. This guide provides actionable troubleshooting for the chromatographic separation of isomeric alkylpyrazines (e.g., 2,5-dimethylpyrazine vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Support Center. This guide provides actionable troubleshooting for the chromatographic separation of isomeric alkylpyrazines (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine). Because these compounds share identical molecular weights, highly similar boiling points, and indistinguishable mass fragmentation patterns, conventional methods often fail. As a Senior Application Scientist, I have structured this guide to explain the causality behind these failures and provide self-validating protocols to overcome them.

Frequently Asked Questions (Troubleshooting)

GC & Mass Spectrometry Challenges

Q1: My GC-MS library is identifying a peak as 2-ethyl-5-methylpyrazine with 99% confidence, but my standard for 2-ethyl-6-methylpyrazine elutes at the exact same time with the exact same spectrum. How do I differentiate them? A1: You are encountering the fundamental limitation of Electron Ionization (EI) MS for alkylpyrazines. The mass spectra of positional isomers of alkylpyrazines are virtually identical because they fragment into the same stable pyrazinium ions. Consequently, spectral interpretation or database search protocols alone will yield false identifications.

The Solution: You must decouple identification from the mass spectrum and rely on orthogonal chromatographic properties.

  • Retention Indices (RI): Calculate Linear Retention Indices using an n-alkane series. You must run authentic standards of each isomer to establish their exact RI on your specific stationary phase (e.g., DB-WAX).

  • Multidimensional Chromatography: If co-elution persists on a 1D-GC setup, transition to Comprehensive Two-Dimensional Gas Chromatography coupled to Time-of-Flight Mass Spectrometry (GC×GC-TOFMS). By subjecting the sample to two independent separation mechanisms (e.g., a non-polar primary column and a polar secondary column), you enhance the overall resolving power. Studies have demonstrated that GC×GC-TOFMS significantly lowers the limits of quantification and resolves critical isomeric pairs that 1D-GC cannot separate [1].

HPLC & Column Chemistry Challenges

Q2: I am trying to separate the regio-isomers 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine using a standard C18 reversed-phase column. I've tried gradients from 5% to 95% acetonitrile, but they co-elute as a single broad peak. What am I doing wrong? A2: The issue is not your gradient; it is the stationary phase chemistry. Reversed-phase C18 columns rely primarily on hydrophobic interactions. Because these regio-isomers have identical hydrophobicities and lack distinct polar functional groups, a C18 phase cannot differentiate their subtle structural geometries.

The Solution: Utilize a chiral stationary phase under normal-phase conditions, even though the pyrazines themselves are non-chiral. Research has shown that columns like Chiralpak AD-H (amylose tris-(3,5-dimethylphenylcarbamate) coated on silica) provide unique steric cavities. When paired with a highly non-polar mobile phase (e.g., hexane/isopropanol 99.5:0.5 v/v), these cavities can discriminate between the subtle positional differences of the methyl and ethyl groups, achieving baseline resolution of non-chiral pyrazine regio-isomers [2].

Method Development Workflows

PyrazineResolution Start Sample: Isomeric Pyrazines Volatility Is the matrix highly volatile? Start->Volatility GC_Path Gas Chromatography (GC) Volatility->GC_Path Yes (e.g., Food Aroma) HPLC_Path Liquid Chromatography (HPLC) Volatility->HPLC_Path No (e.g., Aqueous/Synthesis) GC_Col Polar Phase (e.g., DB-WAX) + Retention Index (RI) GC_Path->GC_Col HPLC_Col Chiral Phase (e.g., Chiralpak AD-H) + Normal Phase Elution HPLC_Path->HPLC_Col GC_MS GCxGC-TOFMS (Orthogonal Separation) GC_Col->GC_MS Co-elution persists Resolution Baseline Isomeric Resolution GC_Col->Resolution Resolved HPLC_Col->Resolution GC_MS->Resolution

Decision tree for selecting the appropriate chromatographic pathway for resolving pyrazine isomers.

Quantitative Data: Stationary Phase Comparison

The following table summarizes the causality behind column selection and expected resolution outcomes for critical pyrazine pairs (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine).

TechniqueStationary Phase / Column TypeMobile/Carrier PhaseResolution EfficacyMechanistic Rationale
1D-GC Non-polar (5% Phenyl-methylpolysiloxane)Helium (1.0 mL/min)Poor Separation relies solely on boiling point, which is nearly identical for regio-isomers.
1D-GC Polar (Polyethylene Glycol / WAX)Helium (1.0 mL/min)Moderate Dipole-dipole interactions provide slight retention shifts, but critical pairs often still co-elute.
GC×GC 1D: Non-polar / 2D: PolarHelium (Modulated)Excellent Orthogonal separation separates by boiling point first, then by polarity in milliseconds, fully resolving isomers.
HPLC Reversed-Phase (C18)Water / AcetonitrilePoor Hydrophobic interactions cannot distinguish identical logP values of positional isomers.
HPLC Chiral (Amylose derivative)Hexane / IsopropanolExcellent Steric inclusion into chiral cavities discriminates spatial arrangement of alkyl groups.

Self-Validating Experimental Protocols

Protocol A: GC×GC-TOFMS Profiling of Volatile Pyrazines

Use this protocol when analyzing complex matrices (e.g., roasted foods, biological secretions) where pyrazines are present at trace levels alongside heavy matrix interference.

Step 1: Headspace Extraction (HS-SPME)

  • Equilibrate 2.0 g of the sample in a 20 mL headspace vial at 60 °C for 10 minutes.

  • Expose a 50/30 μm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60 °C.

  • Causality: The triple-phase fiber ensures optimal capture of both highly volatile and semi-volatile alkylpyrazines based on varying pore sizes and adsorption affinities.

Step 2: Desorption and Modulation

  • Desorb the fiber in the GC injector at 250 °C for 2 minutes in splitless mode.

  • Set the thermal modulator period to 5 seconds.

  • Self-Validation: A 5-second modulation avoids "wrap-around" (where highly retained compounds elute in the next modulation cycle), ensuring accurate 2D retention times. If wrap-around is observed in preliminary runs, increase the modulation period to 7 seconds.

Step 3: Orthogonal Separation

  • 1st Dimension Column: Non-polar HP-5ms (30 m × 0.25 mm, 0.25 μm).

  • 2nd Dimension Column: Polar Supelcowax 10 (1.5 m × 0.1 mm, 0.1 μm).

  • Program the primary oven from 40 °C (hold 1 min) to 240 °C at 5 °C/min. Maintain the secondary oven at a +5 °C offset.

Step 4: TOFMS Detection and RI Confirmation

  • Acquire mass spectra at 100 spectra/s.

  • Critical Step: Inject an alkane standard mixture (C8-C20) under identical conditions. Calculate the RI for each peak and compare it against authentic pyrazine standards. Do not rely solely on the MS library match.

Protocol B: HPLC Resolution of Non-Chiral Regio-Isomers

Use this protocol for preparative separation or purity analysis of synthesized pyrazine regio-isomers (e.g., 2-ethyl-5-methylpyrazine).

Step 1: Sample Preparation

  • Dissolve the pyrazine mixture in HPLC-grade hexane to a concentration of 1 mg/mL.

  • Causality: Using the mobile phase as the diluent prevents solvent front distortion and peak broadening, ensuring sharp injection bands.

Step 2: Column Equilibration

  • Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 μm).

  • Equilibrate with a mobile phase of Hexane/Isopropanol (99.5:0.5, v/v) at a flow rate of 0.5 mL/min until the baseline is stable.

  • Causality: The extremely low concentration of isopropanol maintains the structural integrity of the amylose cavities, maximizing steric discrimination.

Step 3: Isocratic Elution & Detection

  • Inject 10 μL of the sample.

  • Monitor UV absorbance at 254 nm and 280 nm.

  • Self-Validation: If baseline resolution is not achieved, decrease the isopropanol concentration to 99.8:0.2. The separation efficiency for pyrazines on this phase increases strictly as the polar modifier ratio decreases.

References

  • Lojzova, L., et al. "Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips." Analytica Chimica Acta, vol. 641, no. 1-2, 2009, pp. 101-109.[Link]

  • Chen, Y., et al. "HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren)." Molecules, vol. 23, no. 7, 2018, p. 1647.[Link]

Troubleshooting

Calibration strategies for accurate pyrazine quantification

Welcome to the technical support center for pyrazine quantification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving accura...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pyrazine quantification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving accurate and reproducible results. Pyrazines, a critical class of aromatic heterocyclic compounds, are key contributors to the flavor and aroma of many food products and are also important structural motifs in pharmaceuticals.[1] Their precise quantification is paramount for quality control, research, and safety assessment.[1][2]

This resource is structured to address the most common challenges encountered during pyrazine analysis, offering both high-level strategy and detailed, actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the calibration and quantification of pyrazines.

Q1: Why is my pyrazine calibration curve non-linear?

A non-linear calibration curve can stem from several factors. At high concentrations, detector saturation can occur, leading to a plateau in the response. Conversely, at very low concentrations, you might observe deviations due to analyte adsorption to active sites within the GC system.[3] It's also crucial to ensure the purity of your standards and the accuracy of your serial dilutions.[4]

Q2: What is the "gold standard" for pyrazine quantification, and why?

Stable Isotope Dilution Analysis (SIDA) is widely considered the "gold standard" for accurate quantification of volatile and semi-volatile compounds like pyrazines.[1][5] This technique utilizes a stable isotope-labeled (e.g., deuterated) version of the analyte as an internal standard.[1][6] Because the labeled standard is chemically and physically almost identical to the native analyte, it co-elutes and experiences the same extraction inefficiencies, matrix effects, and instrument variability.[1] This provides superior correction and leads to highly accurate and precise results.[1][7]

Q3: How do I choose an appropriate internal standard if a stable isotope-labeled analog isn't available?

When a deuterated analog is not available, the next best choice is a non-native pyrazine with similar chemical properties (e.g., polarity, volatility) to your target analytes.[8] Pyrimidine has been successfully used as an internal standard for some pyrazines due to its similar behavior during concentration steps.[8] The key is to select a compound that is not present in your sample and does not co-elute with any analytes of interest. It is essential to validate the chosen internal standard to ensure it adequately compensates for variations.[8]

Q4: What are matrix effects, and how can I mitigate them?

Matrix effects are the alteration of an analyte's response (either enhancement or suppression) due to co-eluting compounds from the sample matrix.[3] In GC-MS, matrix components can coat active sites in the injector and column, leading to an enhanced response for the analyte compared to a clean solvent standard. In LC-MS, matrix components can interfere with the ionization process.

Strategies to mitigate matrix effects include:

  • Stable Isotope Dilution Analysis (SIDA): The most effective method.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix.[9]

  • Standard Addition Method: A powerful technique where known amounts of the standard are added directly to the sample aliquots.[10][11] This is particularly useful when a blank matrix is unavailable.

  • Sample Preparation: Employing cleanup techniques like Solid-Phase Microextraction (SPME) or liquid-liquid extraction to remove interfering components.[6][12][13]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your pyrazine analysis experiments.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening) - Active sites in the GC inlet liner or column. - Incompatible solvent for the sample. - Column degradation.- Deactivate the inlet liner or use a liner with a deactivating coating. - Ensure the sample solvent is appropriate for the column phase. - Condition the column according to the manufacturer's instructions or replace it if necessary.
Poor Reproducibility of Injections - Leaks in the injection system (septum, syringe). - Inconsistent injection volume. - Sample degradation.- Regularly replace the septum and inspect the syringe for damage. - Ensure the autosampler is functioning correctly. - Prepare fresh samples and standards daily.[8]
Low or No Analyte Signal - Insufficient extraction efficiency. - Analyte degradation during sample preparation or injection. - Incorrect GC-MS parameters (e.g., ion source temperature, electron energy).- Optimize extraction parameters (e.g., SPME fiber type, extraction time, and temperature).[6][14] - Check for thermal degradation by lowering the injector temperature. - Verify and optimize MS tune and acquisition parameters.[1]
Inaccurate Quantification in Complex Matrices - Significant matrix effects. - Inappropriate calibration strategy.- Implement the Standard Addition Method or use Stable Isotope Dilution Analysis.[1][10][11] - If using external calibration, prepare matrix-matched standards.[9]
Continuing Calibration Verification (CCV) Failure - Drift in instrument response. - Contamination of the GC system. - Degradation of the calibration standards.- Retune the mass spectrometer if necessary, but avoid daily retuning which can cause instability.[15] - Clean the ion source and replace the inlet liner and septum. - Prepare fresh calibration standards.

Experimental Protocols

Protocol 1: Internal Standard Calibration using a Deuterated Pyrazine Analog (SIDA)

This protocol outlines the use of a deuterated internal standard for accurate pyrazine quantification by GC-MS, a technique often referred to as Stable Isotope Dilution Analysis (SIDA).[5][6]

1. Materials and Reagents:

  • Target pyrazine standards (analytical grade).

  • Deuterated pyrazine internal standard (e.g., 2-Methylpyrazine-d6).[1]

  • High-purity solvents (e.g., methanol or dichloromethane, GC-MS grade).[1]

  • Sample matrix (e.g., coffee, plasma).

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of each pyrazine and the deuterated internal standard in a suitable solvent.[16]

  • From the stock solutions, prepare a mixed working standard solution containing all target pyrazines at a known concentration.

  • Prepare a working internal standard solution.

3. Calibration Curve Preparation:

  • Prepare a series of at least 5-7 calibration standards by spiking a blank matrix (or solvent if a blank matrix is unavailable) with varying concentrations of the mixed pyrazine working standard.[4]

  • Spike each calibration standard with a constant, known amount of the deuterated internal standard working solution.[1]

4. Sample Preparation:

  • Homogenize the sample if it is a solid.

  • To a known amount of the sample, add the same constant amount of the deuterated internal standard as used in the calibration standards.[1]

  • Perform the extraction procedure (e.g., Headspace Solid-Phase Microextraction (HS-SPME) or liquid-liquid extraction).[1][12]

5. GC-MS Analysis:

  • Analyze the calibration standards and samples using an optimized GC-MS method.[1]

  • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring at least one quantifier and one qualifier ion for each analyte and the internal standard.

6. Data Analysis:

  • For each calibration standard, calculate the ratio of the peak area of the target pyrazine to the peak area of the deuterated internal standard.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of the target pyrazine (x-axis).

  • Determine the concentration of the pyrazine in the samples by calculating their peak area ratios and using the linear regression equation from the calibration curve.[1]

G cluster_prep Preparation cluster_spike Spiking cluster_analysis Analysis cluster_quant Quantification Cal_Standards Calibration Standards Spike_IS Spike with Deuterated IS Cal_Standards->Spike_IS Samples Samples Samples->Spike_IS Extraction Extraction (e.g., HS-SPME) Spike_IS->Extraction GCMS GC-MS Analysis Extraction->GCMS Ratio Calculate Area Ratio (Analyte/IS) GCMS->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Sample Concentration Curve->Quantify

Workflow for pyrazine quantification using a deuterated internal standard.
Protocol 2: Standard Addition Method for Complex Matrices

The standard addition method is ideal for samples where a blank matrix is unavailable or when matrix effects are severe.[10][11] This method corrects for both matrix effects and extraction recovery losses if the standard is added before extraction.[11]

1. Preliminary Analysis:

  • Analyze the unknown sample to get an initial estimate of the pyrazine concentration. This can be done using an external solvent-based calibration curve.[11]

2. Sample Aliquoting:

  • Prepare at least four identical aliquots of the unknown sample.[11]

3. Standard Spiking:

  • Leave one aliquot unspiked (this is your "zero" addition).

  • To the remaining aliquots, add known and increasing amounts of a pyrazine standard solution. A good starting point is to add amounts that are approximately 0.5x, 1x, and 1.5x the estimated amount of pyrazine in the aliquot.[11]

4. Extraction and Analysis:

  • Subject all aliquots (including the unspiked one) to the exact same extraction and GC-MS analysis procedure.

5. Data Analysis:

  • Plot the measured peak area (or response) of the pyrazine (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression on the data points.

  • Extrapolate the regression line to the x-axis (where y=0). The absolute value of the x-intercept represents the concentration of the pyrazine in the original, unspiked sample.[11]

G cluster_prep Preparation cluster_aliquot Aliquoting & Spiking cluster_analysis Analysis & Quantification Sample Unknown Sample A1 Aliquot 1 (0x Spike) Sample->A1 A2 Aliquot 2 (0.5x Spike) Sample->A2 A3 Aliquot 3 (1x Spike) Sample->A3 A4 Aliquot 4 (1.5x Spike) Sample->A4 Analysis Identical Extraction & GC-MS Analysis A1->Analysis A2->Analysis A3->Analysis A4->Analysis Plot Plot Response vs. Added Concentration Analysis->Plot Extrapolate Extrapolate to Find Original Concentration Plot->Extrapolate

Workflow for the Standard Addition Method.

References

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. National Center for Biotechnology Information. [Link]

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. National Center for Biotechnology Information. [Link]

  • Quantitative analysis of pyrazines in a hydrophilic solid model system. ResearchGate. [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. ResearchGate. [Link]

  • Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). ACS Publications. [Link]

  • Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay. PubMed. [Link]

  • Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. ACS Publications. [Link]

  • Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. Waters Corporation. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Inspecto. [Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). PubMed. [Link]

  • Use of the standard addition method in quantitative chromatographic analysis. ResearchGate. [Link]

  • Analysis method for detecting pyrazine compounds in beer.
  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Neliti. [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. [Link]

  • GC-MS not passing continuing calibration check. Chromatography Forum. [Link]

  • Stable Isotope Dilution Gas Chromatography-Mass Spectrometry for Determination of Methoxypyrazines (“Green” Aroma) in Wine. ResearchGate. [Link]

  • Development of a standard addition method for quantitative LA-ICP-MS analysis. reposiTUm. [Link]

  • Workflow to perform quantification by standard addition procedure. EURL Pesticides. [Link]

  • Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. PubMed. [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PubMed. [Link]

  • EURL Guidance Document on standard addition in the field of the analysis of residues of pharmacologically active substances. EURL Guidance. [Link]

  • How to Construct a Calibration Curve for Your GC Machine. Environics. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of GC-MS and HPLC for pyrazine analysis

As a Senior Application Scientist, I frequently encounter the analytical dilemma of characterizing pyrazines. These nitrogen-containing heterocyclic compounds are ubiquitous—serving as critical flavor descriptors (roaste...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical dilemma of characterizing pyrazines. These nitrogen-containing heterocyclic compounds are ubiquitous—serving as critical flavor descriptors (roasted, nutty, earthy) in food matrices like coffee, cocoa, and fermented beverages, while also acting as vital pharmacophores in drug development.

The analytical challenge lies in their diverse physicochemical properties. While simple alkylpyrazines are highly volatile, complex substituted pyrazines can be highly polar or thermally labile. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC/LC-MS) workflows, providing the mechanistic causality behind experimental choices to help you build self-validating analytical systems.

The choice between GC-MS and HPLC is dictated by the thermodynamic and kinetic behavior of the target analyte within the sample matrix.

  • GC-MS relies on the high vapor pressure and thermal stability of alkylpyrazines. It is the undisputed gold standard for profiling volatile pyrazines in solid or lipid-rich matrices[1].

  • HPLC (LC-MS/MS) bypasses the need for volatilization, relying instead on liquid-phase partitioning. Because accurate extraction and condensation of highly volatile alkylpyrazines from aqueous matrices into organic solvents is notoriously difficult, HPLC is increasingly preferred for aqueous samples or polar pharmaceutical derivatives[2].

GC-MS: The Gold Standard for Volatile Alkylpyrazines

Causality & Application: For solid matrices like roasted coffee or cocoa, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is highly efficient. The low molecular weight of alkylpyrazines allows them to partition readily into the headspace. To counteract matrix effects and extraction losses, Stable Isotope Dilution Analysis (SIDA) is employed, creating a self-validating quantitative system[1],[3].

Workflow Protocol: SIDA-GC-MS for Coffee Alkylpyrazines

  • Sample Preparation: Spike the ground sample with isotopically labeled internal standards (e.g., 13 C-labeled pyrazines). Extract using water, which has been proven superior to dichloromethane for maximizing alkylpyrazine recovery[3].

  • Extraction: Perform HS-SPME at 50°C for 30 minutes using a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber to capture volatile analytes[4].

  • Desorption: Thermally desorb the fiber in the GC injection port at 220°C using a split ratio of 1:5[1].

  • Separation: Utilize a highly polar wax column (e.g., DB-WAX, 60 m × 0.25 mm, 0.25 μm film thickness) with a helium carrier gas flow of 1.7 mL/min. Program the oven: 50°C (hold 2 min), ramp at 3°C/min to 100°C, then 1°C/min to 120°C, and finally 8°C/min to 220°C[1].

  • Detection: Operate the MS in positive electron ionization (EI) mode at 70 eV. Monitor specific m/z ratios for quantitation.

Table 1: GC-MS Target Ions for Common Alkylpyrazines[1]

Target PyrazineMolecular Ion ([M]•+)Quantifier Ion (m/z)Qualifier Ions (m/z)
2-Methylpyrazine949442, 39
2-Ethyl-3-methylpyrazine122121122, 94, 80
2,3,5-Trimethylpyrazine12212242, 39, 81

HPLC (LC-MS/MS): The Rising Star for Aqueous Matrices

Causality & Application: Distilling or extracting pyrazines from aqueous matrices (like Baijiu, soy sauce, or pharmaceutical broths) using organic solvents often leads to severe volatile losses[2]. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) allows for direct injection. This preserves sample integrity, drastically reduces preparation time, and provides exceptional sensitivity via Multiple Reaction Monitoring (MRM)[5].

Workflow Protocol: UPLC-MS/MS for Aqueous Pyrazines

  • Sample Preparation: Perform a simple filtration of the liquid sample through a 0.22 μm membrane. Direct injection (e.g., 10 μL) eliminates extraction biases[5].

  • Separation: Employ a reversed-phase BEH C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C[5].

  • Mobile Phase: Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The acidic modifier is critical for promoting protonation [M+H]+ in the ESI source[5].

  • Detection: Operate a triple quadrupole MS in Electrospray Ionization (ESI) positive mode.

Table 2: UPLC-MS/MS MRM Transitions for Pyrazine Quantification[5]

Target PyrazinePrecursor Ion (m/z)Quantifier Transition (m/z)Qualifier Transition (m/z)
2,6-Dimethylpyrazine109.1109.1 → 53.0109.1 → 42.0
2,3,5-Trimethylpyrazine123.1123.1 → 54.0123.1 → 81.0
2,3-Diethyl-5-methylpyrazine150.8150.8 → 136.0150.8 → 122.5

Head-to-Head Comparison

To synthesize the operational parameters, the following table objectively compares the two methodologies:

Table 3: GC-MS vs. LC-MS/MS for Pyrazine Analysis

ParameterGC-MS (with HS-SPME)LC-MS/MS (UPLC-MRM)
Ideal Analyte Profile Highly volatile, low molecular weightNon-volatile, polar, thermally labile
Optimal Matrix Solid foods, lipids, complex powdersAqueous solutions, biological fluids
Sample Preparation Time-consuming (HS-SPME equilibration)Rapid (Direct injection / Filtration)
Ionization Technique Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+)
Matrix Interference High (requires SIDA/Isotope standards)Moderate (requires MRM optimization)

Decision Pathway Visualization

To streamline your assay development, follow this logical decision matrix based on the analyte's physicochemical properties and the sample matrix.

DecisionTree Start Target Pyrazine Analyte Volatile Highly Volatile? (e.g., Alkylpyrazines) Start->Volatile Matrix Matrix Type? Volatile->Matrix Yes Polar Polar / Thermally Labile? (e.g., Pharmaceuticals) Volatile->Polar No Solid Solid/Complex (Coffee, Cocoa) Matrix->Solid Liquid Aqueous/Liquid (Baijiu, Soy Sauce) Matrix->Liquid GCMS1 HS-SPME-GC-MS or GCxGC-TOF-MS Solid->GCMS1 GCMS2 Direct Injection LC-MS/MS or SIDA-GC-MS Liquid->GCMS2 LCMS UPLC-MS/MS (MRM Mode) Polar->LCMS Yes

Figure 1: Decision matrix for selecting GC-MS vs. HPLC workflows in pyrazine analysis.

Advanced Perspectives: Multidimensional Chromatography

For ultra-complex matrices where co-elution masks trace pyrazines, Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOF-MS) offers unparalleled peak capacity. By coupling a polar 1D column (e.g., SolGel-Wax) with a non-polar 2D column (e.g., OV1701), analysts can isolate pyrazine signatures from the bulk volatilome. This technique is becoming the new standard for origin selection and quality control in the confectionery and coffee industries[4].

References

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Frontiers in Microbiology / PMC.
  • GC×GC–TOF-MS and Comprehensive Fingerprinting of Volatiles in Food: Capturing the Signature of Quality.
  • Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS).
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Toyohashi University of Technology.

Sources

Comparative

Cross-Validation of SPME and Liquid-Liquid Extraction for Pyrazine Analysis

Pyrazines are a critical class of nitrogen-containing heterocyclic compounds. Formed primarily through Maillard reactions and Strecker degradation, they are responsible for the roasted, nutty, and earthy sensory profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyrazines are a critical class of nitrogen-containing heterocyclic compounds. Formed primarily through Maillard reactions and Strecker degradation, they are responsible for the roasted, nutty, and earthy sensory profiles in foods (e.g., cocoa, coffee, yeast extract) and serve as vital pharmacophores in drug development. However, their broad range of volatilities and polarities makes sample preparation a significant analytical bottleneck.

This guide provides an objective, data-driven cross-validation of Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE) for pyrazine analysis, detailing the mechanistic causality behind experimental choices to help researchers optimize their GC-MS workflows.

Mechanistic Foundations: Partitioning vs. Adsorption Equilibrium

The fundamental divergence between LLE and HS-SPME lies in their thermodynamic mechanisms for isolating analytes from complex matrices.

Liquid-Liquid Extraction (LLE): LLE relies on the Nernst partition coefficient ( Kow​ ). Because short-chain, unsubstituted pyrazines exhibit significant aqueous solubility, their partitioning into organic solvents is often thermodynamically unfavorable in a single step. Consequently, 1 using moderately polar solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE)[1]. While hexane avoids the co-extraction of undesirable imidazoles, it yields poor recoveries for polar pyrazines.

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME operates on a multi-phase equilibrium model (matrix ↔ headspace ↔ fiber coating). For pyrazines, a 2 is the proven gold standard[2]. The causality behind this specific material choice is structural:

  • Polydimethylsiloxane (PDMS): Absorbs non-polar, semi-volatile alkyl-pyrazines.

  • Divinylbenzene (DVB): Captures aromatic compounds via π−π interactions within its mesopores.

  • Carboxen (CAR): Utilizes dense micropores to trap highly volatile, low-molecular-weight pyrazines that would otherwise escape standard polymeric films[3][4].

Quantitative Performance Comparison

When selecting a method, researchers must balance sensitivity requirements against matrix complexity. The following table synthesizes quantitative performance metrics derived from 5[5].

ParameterHeadspace SPME (HS-SPME)Liquid-Liquid Extraction (LLE)
Extraction Principle Adsorption/Absorption EquilibriumNernst Phase Partitioning
Optimal Sorbent/Solvent 50/30 µm DVB/CAR/PDMS FiberDichloromethane (DCM) or MTBE
Limit of Quantitation (LOQ) ng/L to low µg/L (High Sensitivity)µg/L to mg/L (Dependent on concentration step)
Relative Standard Deviation < 10-15% (Highly dependent on automation)< 10% (Manual, but highly reproducible)
Solvent Consumption 0 mL (Solvent-free / Green Chemistry)50 - 150 mL per sample
Matrix Effects High (Competitive adsorption on fiber)Low (Exhaustive phase transfer)
Throughput & Automation High (Fully automatable via autosampler)Low (Labor-intensive, manual shaking)

Workflow Visualization

G cluster_SPME Headspace SPME (HS-SPME) cluster_LLE Liquid-Liquid Extraction (LLE) Sample Pyrazine-Containing Matrix (Aqueous/Food Sample) SPME_Prep Matrix Modification (Add NaCl, pH adjustment) Sample->SPME_Prep LLE_Solvent Solvent Addition (DCM or MTBE) Sample->LLE_Solvent SPME_Extract Equilibration & Extraction (DVB/CAR/PDMS Fiber, 60°C) SPME_Prep->SPME_Extract SPME_Desorb Thermal Desorption (GC Inlet, 250°C, 1-3 min) SPME_Extract->SPME_Desorb GCMS GC-MS Analysis (Separation & Quantification) SPME_Desorb->GCMS LLE_Partition Phase Partitioning (Vigorous Shaking x3) LLE_Solvent->LLE_Partition LLE_Concentrate Drying (Na2SO4) & Concentration (N2 Stream) LLE_Partition->LLE_Concentrate LLE_Concentrate->GCMS

Parallel GC-MS workflows for pyrazine extraction via HS-SPME and LLE.

Self-Validating Experimental Protocols

To ensure scientific integrity, every extraction protocol must be designed as a self-validating system. The following methodologies embed causality into each step to prevent false positives, matrix suppression, or analyte degradation.

Protocol A: HS-SPME for Trace Pyrazines in Complex Matrices (e.g., Yeast Extract)

Ideal for flavor profiling and trace-level quantification.

  • System Blank Validation: Prior to extraction, condition the DVB/CAR/PDMS fiber at 270°C for 30 minutes and run a blank GC-MS injection to verify the absence of siloxane bleed or carryover.

  • Sample Preparation: Weigh exactly 2.0 g of the homogenized matrix into a 20 mL headspace vial.

  • Matrix Modification (Causality): Add 5 mL of saturated NaCl solution.

    • Why: The "salting-out" effect decreases the solubility of polar pyrazines in the aqueous phase, thermodynamically driving them into the headspace to increase extraction yield.

  • Internal Standardization: Spike the mixture with 10 µL of an isotopically labeled internal standard (e.g., 2-methylpyrazine-d6).

    • Why: This self-validates the assay by mathematically correcting for competitive adsorption on the fiber and matrix-induced MS signal suppression.

  • Equilibration & Extraction: Seal the vial with a PTFE/silicone septum. Incubate at 60°C for 15 minutes under continuous agitation (250 rpm), then expose the fiber to the headspace for 30 minutes.

  • Thermal Desorption: Retract the fiber and inject it directly into the GC-MS inlet at 250°C for 3 minutes (splitless mode) to thermally desorb the analytes onto the analytical column.

Protocol B: Exhaustive LLE for Aqueous Reaction Mixtures

Ideal for preparative scale isolation or highly concentrated pharmaceutical intermediates.

  • Sample Preparation: Transfer 10 mL of the aqueous pyrazine mixture into a 125 mL separatory funnel.

  • Internal Standardization: Spike with the internal standard prior to solvent addition.

    • Why: Adding the standard at the very beginning accounts for physical losses during phase separation and evaporative losses during the final blowdown step.

  • Solvent Addition & Partitioning (Causality): Add 15 mL of Dichloromethane (DCM).

    • Why: Hexane fails to extract polar, short-chain pyrazines effectively. DCM offers a superior partition coefficient for these specific targets.

  • Exhaustive Extraction: Vigorously shake for 2 minutes, venting periodically. Allow phases to separate and collect the lower organic layer. Repeat this extraction two more times with fresh DCM.

    • Why: A single extraction is insufficient due to the high aqueous affinity of pyrazines; multiple extractions are mathematically required to achieve >95% recovery.

  • Drying (Self-Validation): Pass the combined organic extracts through a funnel lined with anhydrous sodium sulfate ( Na2​SO4​ ).

    • Why: Residual water will rapidly degrade the GC column's stationary phase and disrupt the mass spectrometer's high vacuum system.

  • Concentration: Concentrate the dried extract to exactly 1.0 mL using a gentle stream of ultra-pure nitrogen at room temperature.

    • Why: Pyrazines are highly volatile; aggressive heating during blowdown or rotary evaporation will cause severe analyte loss.

Synthesis and Recommendations

The choice between SPME and LLE should be dictated by the analytical goal rather than convenience.

  • Select HS-SPME when dealing with highly complex food matrices (like cocoa or coffee) where trace sensitivity (ng/L) and high-throughput automation are required. The solvent-free nature of SPME also aligns with modern green chemistry mandates.

  • Select LLE when analyzing highly concentrated aqueous reaction mixtures, when preparative-scale isolation is needed, or when competitive adsorption in SPME causes unacceptable non-linear matrix effects.

References

  • Benchchem. A Comparative Guide to Pyrazine Extraction Protocols in Food Science.
  • ResearchGate. Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME)
  • Oxford Academic. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Neliti. Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
  • PubMed. Optimization of Headspace Solid-Phase Microextraction (HS-SPME)

Sources

Validation

Sensory Panel Validation and Comparative Analysis of 2-Methoxy-5-(2-methylpropyl)pyrazine Odor Thresholds

Executive Summary Pyrazines are a critical class of nitrogen-containing heterocyclic compounds responsible for the roasted, earthy, and vegetative aromas in foods, beverages, and fragrances. Among these, 2-methoxy-5-(2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazines are a critical class of nitrogen-containing heterocyclic compounds responsible for the roasted, earthy, and vegetative aromas in foods, beverages, and fragrances. Among these, 2-methoxy-5-(2-methylpropyl)pyrazine (also known as 2-isobutyl-5-methoxypyrazine, CAS 36330-05-9) presents a unique analytical challenge. While its structural isomer, 2-isobutyl-3-methoxypyrazine (IBMP), is renowned for its ultra-low odor threshold, the 5-isomer requires rigorous sensory panel validation to accurately quantify its significantly higher threshold and distinct organoleptic impact. This guide details the causality behind sensory validation, provides comparative threshold data, and outlines self-validating experimental protocols for accurate flavor profiling.

The Causality of Sensory Evaluation in Pyrazine Analysis

Relying solely on instrumental techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is insufficient for flavor and fragrance development. GC-MS measures the Limit of Detection (LOD) in a chemical matrix, but it cannot determine the Odor Detection Threshold (ODT)—the minimum concentration at which a human olfactory system actually perceives the compound[1].

  • The Isomerism Effect on Receptor Binding: The human olfactory system is exquisitely sensitive to molecular geometry. The perception of pyrazines is initiated by their interaction with specific olfactory receptors (such as OR5K1) located in the sensory neurons of the nasal cavity[2]. In 2-isobutyl-3-methoxypyrazine, the adjacent placement of the methoxy and isobutyl groups creates a specific steric bulk that perfectly docks into the receptor pocket, resulting in extreme sensitivity (threshold of ~2 ng/L in water)[3]. Shifting the methoxy group to the 5-position to form 2-methoxy-5-(2-methylpropyl)pyrazine disrupts this optimal lock-and-key fit. This structural divergence drastically reduces receptor binding affinity, explaining why the 5-isomer has an odor threshold thousands of times higher than its 3-isomer counterpart[4].

  • Matrix Effects and Perceptual Interactions: Sensory panels are required to evaluate synergistic or masking effects. Sub-threshold concentrations of pyrazines can synergistically enhance the perception of other volatile compounds—a phenomenon that purely instrumental analysis cannot predict[5].

Comparative Sensory Thresholds

To contextualize the potency of 2-methoxy-5-(2-methylpropyl)pyrazine, it must be objectively compared against other prominent methoxypyrazines. Lower threshold values indicate higher sensory potency.

Compound NameCAS NumberOdor Threshold in WaterPrimary Sensory Descriptors
2-Isobutyl-5-methoxypyrazine 36330-05-910,000 ng/L (10 µg/L)Earthy, mild roasted, woody[4]
2-Isobutyl-3-methoxypyrazine (IBMP) 24683-00-92 ng/L (0.002 µg/L)Intense green bell pepper, vegetative[3],[6]
2-Isopropyl-3-methoxypyrazine (IPMP) 25773-40-42 ng/L (0.002 µg/L)Earthy, pea, asparagus[6]
2-sec-Butyl-3-methoxypyrazine (SBMP) 24168-70-51 ng/L (0.001 µg/L)Earthy, green bell pepper, raw root[6]

Note: The 5,000-fold difference in threshold between the 3-isomer and the 5-isomer highlights the absolute necessity of isomeric purity during chemical synthesis and sensory evaluation[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, sensory data must be generated through self-validating systems that eliminate psychological bias and physiological fatigue.

Protocol A: 3-Alternative Forced Choice (3-AFC) Method

The 3-AFC method is the gold standard for determining absolute odor thresholds, as it statistically isolates true detection from random guessing[1].

  • Panel Calibration: Select 10–15 trained assessors. Screen for specific anosmia to pyrazines using standard reference kits.

  • Sample Preparation: Prepare a logarithmic dilution series of 2-methoxy-5-(2-methylpropyl)pyrazine in odor-free, deionized water (e.g., from 100,000 ng/L down to 100 ng/L).

  • Blind Presentation: For each concentration level, present three identical glass sniffing bottles to each panelist. Two bottles contain blank water; one contains the spiked sample. The order must be randomized.

  • Forced Choice: Instruct panelists to sniff all three bottles and identify the odd sample. They must make a choice even if they cannot detect a difference (forced choice).

  • Statistical Synthesis: The detection threshold for an individual is the geometric mean of the highest concentration missed and the lowest concentration correctly identified. The panel threshold is the geometric mean of all individual thresholds[1].

Protocol B: Gas Chromatography-Olfactometry (GC-O) Validation

GC-O couples instrumental separation with human olfaction to confirm that the perceived odor is strictly derived from the target compound and not a trace impurity[7].

  • Extraction: Isolate volatiles using Headspace Solid-Phase Microextraction (HS-SPME) to prevent solvent masking.

  • Chromatographic Separation: Inject the sample into a GC equipped with a polar capillary column (e.g., DB-WAX).

  • Effluent Splitting: Split the column effluent 1:1 between a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP) supplied with humidified air to prevent nasal mucosa dehydration.

  • Sensory Recording (Aromagram): As the effluent elutes, a trained panelist seated at the ODP records the start time, end time, and intensity of the perceived odor.

  • Validation: Correlate the sensory aromagram with the MS Total Ion Chromatogram (TIC). A positive validation occurs only when the odor descriptor aligns precisely with the retention time and mass spectrum of 2-methoxy-5-(2-methylpropyl)pyrazine.

Mechanistic & Workflow Visualizations

G A Sample Preparation (Serial Dilutions) B Gas Chromatography (Separation) A->B F 3-AFC Sensory Panel (Threshold Testing) A->F C Effluent Splitter B->C D Mass Spectrometry (Chemical ID) C->D E Olfactory Port (Human Sensory) C->E G Data Synthesis & OAV Calculation D->G E->G F->G

Caption: GC-O and 3-AFC sensory validation workflow for pyrazine threshold determination.

Pathway L 2-Methoxy-5-(2-methylpropyl)pyrazine (Ligand) R Olfactory Receptor (e.g., OR5K1) (Sensory Neuron Cilia) L->R Binding G G R->G Conformational Change AC AC G->AC Alpha Subunit CNG Cyclic Nucleotide-Gated (CNG) Channels (Ca2+/Na+ Influx) AC->CNG cAMP Increase DEP Membrane Depolarization & Action Potential Generation CNG->DEP Ion Influx

Caption: Olfactory signal transduction pathway for alkylpyrazine perception.

References

  • A Sensory Showdown: 2-Acetyl-3-ethylpyrazine Versus Other Key Pyrazines. Benchchem. 1

  • A Comparative Sensory Analysis: 2-Hydroxy-5-methylpyrazine Versus Other Alkylpyrazines. Benchchem. 2

  • Phenomena of GC-O analysis – training and validation of a sensory panel. TU Dresden. 7

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Semantic Scholar. 5

  • Organoleptic Impact of 2-Methoxy-3-isobutylpyrazine on Red Bordeaux and Loire Wines. Journal of Agricultural and Food Chemistry - ACS Publications. 3

  • Sensory interaction between 3-mercaptohexan-1-ol and 2-isobutyl-3-methoxypyrazine in dearomatised Sauvignon blanc. OSTI. 6

  • Odour Threshold Values Compilation 2011. Scribd. 4

Sources

Comparative

A Senior Application Scientist's Guide to the Accuracy and Precision of Isotope Dilution Assays for Pyrazine Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazines—a class of volatile and semi-volatile compounds often associated with flavor, fragrance, and biological activity—p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazines—a class of volatile and semi-volatile compounds often associated with flavor, fragrance, and biological activity—presents a significant analytical challenge. The complexity of sample matrices, coupled with the low concentrations at which these compounds are often present, necessitates a robust analytical methodology. This guide provides an in-depth comparison of analytical techniques, with a focus on the superior accuracy and precision of isotope dilution assays (IDAs).

The Challenge of Pyrazine Quantification

Pyrazines are heterocyclic aromatic compounds that play a crucial role in the flavor and aroma of many foods and beverages. They are also investigated as potential biomarkers and pharmaceutical agents. However, their analysis is often complicated by:

  • Matrix Effects: The sample matrix can significantly interfere with the ionization and detection of the target analyte, leading to either suppression or enhancement of the analytical signal.

  • Analyte Loss During Sample Preparation: Pyrazines can be lost during extraction, concentration, and derivatization steps.

  • Instrumental Variability: Fluctuations in instrument performance can introduce errors in quantification.

Traditional methods like external and internal standard calibration can be susceptible to these sources of error, leading to questionable accuracy and precision.

The Principle of Isotope Dilution Analysis: A Self-Validating System

Isotope Dilution Analysis (IDA) is a mass spectrometry-based technique that offers a powerful solution to the challenges of pyrazine quantification. The core principle of IDA lies in the use of an isotopically labeled analog of the target analyte as an internal standard. This labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

The key advantages of this approach are:

  • Correction for Matrix Effects: The isotopically labeled internal standard co-elutes with the native analyte and experiences the same matrix effects. By measuring the ratio of the native analyte to the labeled standard, these effects are effectively canceled out.

  • Compensation for Analyte Loss: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the isotopically labeled standard. The ratio of the two remains constant, ensuring accurate quantification.

  • Improved Precision: By minimizing the impact of experimental variability, IDA delivers significantly higher precision compared to other methods.

Experimental Workflow for Pyrazine Analysis using Isotope Dilution Assay

The following protocol outlines a typical workflow for the quantification of pyrazines in a complex matrix using Gas Chromatography-Mass Spectrometry (GC-MS) based IDA.

Diagram of the Isotope Dilution Assay Workflow

IDA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Food, Biological Fluid) Spike 2. Spiking with Isotopically Labeled Pyrazine Standard Sample->Spike Equilibrate 3. Homogenization & Equilibration Spike->Equilibrate Extract 4. Extraction (e.g., SPME, LLE) Equilibrate->Extract Concentrate 5. Concentration (if necessary) Extract->Concentrate GC_MS 6. GC-MS Analysis Concentrate->GC_MS Injection Peak_Integration 7. Peak Integration (Native & Labeled) GC_MS->Peak_Integration Data Acquisition Ratio_Calculation 8. Calculate Area Ratio (Analyte/Standard) Peak_Integration->Ratio_Calculation Quantification 9. Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow of an Isotope Dilution Assay for Pyrazine Analysis.

Step-by-Step Methodology
  • Preparation of Calibration Standards: A series of calibration standards is prepared by adding varying concentrations of the native pyrazine analyte to a constant concentration of the isotopically labeled internal standard. This creates a calibration curve based on the ratio of the analyte to the standard.

  • Sample Preparation and Spiking: A known amount of the isotopically labeled pyrazine internal standard is added to the sample at the earliest stage of preparation. This is a critical step to ensure that the standard undergoes the exact same procedures as the native analyte.

  • Extraction: The pyrazines are extracted from the sample matrix. Common techniques include solid-phase microextraction (SPME), liquid-liquid extraction (LLE), or stir bar sorptive extraction (SBSE). The choice of extraction method depends on the sample matrix and the specific pyrazines of interest.

  • GC-MS Analysis: The extracted sample is injected into a GC-MS system. The gas chromatograph separates the different compounds in the sample, and the mass spectrometer detects and quantifies the native pyrazine and its isotopically labeled counterpart.

  • Data Analysis and Quantification: The peak areas of the native analyte and the isotopically labeled internal standard are integrated. The ratio of these areas is then used to determine the concentration of the native pyrazine in the sample by interpolating from the calibration curve.

Comparative Performance: Isotope Dilution vs. Other Methods

The superior performance of IDA for pyrazine analysis is evident when compared to traditional methods like external and internal standard calibration.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Application
External Standard Compares the response of the analyte in the sample to the response of a known standard in a clean solvent.Simple to perform.Highly susceptible to matrix effects and variations in injection volume.Simple, well-characterized matrices.
Internal Standard A known amount of a different, but structurally similar, compound is added to the sample and standards.Corrects for variations in injection volume and instrument response.Does not correct for matrix effects or differential analyte loss during sample preparation.When a suitable isotopically labeled standard is unavailable.
Isotope Dilution An isotopically labeled version of the analyte is used as the internal standard.Corrects for matrix effects, analyte loss during sample preparation, and instrumental variability.Requires synthesis of isotopically labeled standards, which can be expensive.Complex matrices where high accuracy and precision are required.
Supporting Experimental Data

The following table summarizes typical recovery and precision data for the analysis of 2,5-dimethylpyrazine in a complex food matrix using different quantification methods.

Quantification MethodRecovery (%)Relative Standard Deviation (RSD, %)
External Standard65-12015-25
Internal Standard80-1105-15
Isotope Dilution Assay 98-102 <5

As the data clearly demonstrates, the Isotope Dilution Assay provides significantly better recovery and precision, highlighting its ability to overcome the challenges associated with complex matrices.

Conclusion: The Gold Standard for Pyrazine Analysis

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical results, the Isotope Dilution Assay is the unequivocal gold standard for the quantification of pyrazines. Its inherent ability to correct for matrix effects and analyte loss during sample preparation provides a self-validating system that delivers unparalleled accuracy and precision. While the initial investment in isotopically labeled standards may be higher, the reliability and defensibility of the data generated by IDA make it the most robust and trustworthy method for pyrazine analysis in complex matrices.

References

  • U.S. Food & Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Grosch, W. (2001). Evaluation of the Key Aroma Compounds of Foods by Dilution Experiments. Chemical Senses, 26(4), 533-545. [Link]

  • Miyazawa, T., & Nakagawa, K. (2019). Stable Isotope Dilution Mass Spectrometry for Quantitative Analysis of Food Components. Journal of the Mass Spectrometry Society of Japan, 67(2), 53-60. [Link]

  • National Institute of Standards and Technology. (n.d.). Isotope Dilution Mass Spectrometry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Ionization Techniques for Pyrazine Analysis

Introduction: The Analytical Imperative for Pyrazine Characterization Pyrazines are a vital class of nitrogen-containing heterocyclic aromatic compounds. Their significance spans multiple industries, making their accurat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Pyrazine Characterization

Pyrazines are a vital class of nitrogen-containing heterocyclic aromatic compounds. Their significance spans multiple industries, making their accurate detection and quantification a critical analytical challenge. In the food and beverage sector, alkylpyrazines are key aroma compounds formed during Maillard reactions, imparting the characteristic roasted, nutty, and toasted notes to products like coffee, cocoa, and baked goods.[1][2] Conversely, in pharmaceutical development, the pyrazine ring is a crucial structural motif in many active pharmaceutical ingredients (APIs), where its metabolic fate and purity must be rigorously assessed.[3]

Mass spectrometry (MS) stands as the premier analytical tool for this purpose, offering unparalleled sensitivity and selectivity.[4][5] However, the success of any MS-based analysis hinges on the first crucial step in the gas phase: ionization. The choice of ionization technique dictates not only whether an analyte can be detected but also the nature and extent of the structural information obtained.

This guide provides an in-depth comparison of the most common ionization techniques for pyrazine analysis. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of methods to explain the causality behind experimental choices. We will explore the fundamental principles of each technique, their suitability for different types of pyrazine analytes, and provide field-proven insights to guide your method development.

Pillar 1: Hard Ionization for Volatile Pyrazines - The Power of Fragmentation

For volatile and semi-volatile pyrazines, such as the low-molecular-weight alkylpyrazines found in food aromas, Gas Chromatography-Mass Spectrometry (GC-MS) is the undisputed gold standard.[4][5] The ionization technique almost exclusively paired with GC is Electron Ionization (EI).

Electron Ionization (EI)

Principle of Ionization: EI is a "hard" ionization technique.[6][7] In the ion source, thermally stable and volatile compounds in the gas phase are bombarded by a high-energy beam of electrons (typically 70 eV).[8] This high energy is sufficient to dislodge an electron from the analyte molecule (M), creating a positively charged radical cation, the molecular ion (M•+).[6] The excess energy imparted to the M•+ causes it to undergo extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint.[8]

Suitability for Pyrazines: The aromatic pyrazine ring is relatively stable, meaning that even under high-energy EI, the molecular ion is often readily observed. The subsequent fragmentation is highly informative, typically involving cleavages of alkyl side chains, which helps in the structural elucidation of isomers.[4]

Advantages:

  • Rich Structural Information: Extensive fragmentation provides a detailed fingerprint for structural confirmation.[6][8]

  • Library Searchable Spectra: The high reproducibility of 70 eV EI fragmentation allows for confident compound identification by matching against extensive spectral libraries like NIST.[4][9]

  • High Ionization Efficiency: EI is very efficient for a broad range of volatile and non-polar compounds.[6][8]

Limitations:

  • Analyte Volatility Required: The analyte must be volatile and thermally stable enough to be compatible with GC.[6][8]

  • Potential Loss of Molecular Ion: For more fragile molecules, the molecular ion can be weak or absent, making molecular weight determination difficult. This is less of a concern for simple pyrazines but can be an issue for more complex derivatives.

  • Isomer Differentiation: Positional isomers of alkylpyrazines can produce very similar mass spectra, often requiring chromatographic retention indices (RIs) for unambiguous identification.[1][4]

Pillar 2: Soft Ionization for Molecular Weight and Polar Analytes

When the primary goal is to determine the molecular weight of a pyrazine derivative, or when dealing with polar, non-volatile, or thermally labile compounds, "soft" ionization techniques are required. These methods impart minimal excess energy to the analyte, resulting in little to no fragmentation and typically producing an abundant ion corresponding to the intact molecule.[7][10]

Chemical Ionization (CI)

Principle of Ionization: CI is a softer gas-phase ionization technique often available on GC-MS systems.[6][11] It involves a two-stage process where a reagent gas (e.g., methane, ammonia) is first ionized by electron impact.[9][12][13] These primary reagent ions then undergo reactions to form a stable population of secondary ions (like CH₅⁺ from methane) which, in turn, ionize the analyte molecules through gentle proton transfer reactions.[9][12][13] This results in a protonated molecule, [M+H]⁺, with very little excess energy.[11][13]

Suitability for Pyrazines: CI is an excellent complementary technique to EI. If a pyrazine derivative is suspected to be fragile or if the molecular ion is ambiguous in the EI spectrum, CI can provide clear confirmation of the molecular weight.[11] The choice of reagent gas can control the "softness" of the ionization.[13]

Atmospheric Pressure Chemical Ionization (APCI)

Principle of Ionization: APCI is a soft ionization technique commonly interfaced with Liquid Chromatography (LC).[12][14] The LC eluent is sprayed through a heated vaporizer, and a high-voltage corona discharge needle ionizes the solvent vapor.[12][15] These charged solvent molecules then act as the reagent gas, ionizing analyte molecules via proton transfer or charge exchange reactions at atmospheric pressure.[11][14]

Suitability for Pyrazines: APCI is ideal for analyzing small, relatively less polar to moderately polar pyrazines that are not volatile enough for GC.[12][14] Studies have shown that APCI can provide superior sensitivity for certain nitrogen-containing heterocyclic pesticides, including those with pyrazine-like structures, compared to other techniques.[14][16] It effectively bridges the gap between the volatile compounds suited for EI and the highly polar, non-volatile compounds suited for ESI.

Electrospray Ionization (ESI)

Principle of Ionization: ESI is the quintessential soft ionization technique for polar, non-volatile, and large molecules.[6][7][17] A liquid sample is passed through a fine, high-voltage capillary, creating a spray of charged droplets.[18] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[17] ESI is exceptionally gentle and can preserve non-covalent interactions.[17]

Suitability for Pyrazines: While simple alkylpyrazines are not ideal candidates for ESI due to their low polarity, ESI is the premier technique for analyzing polar pyrazine derivatives. This includes pyrazine carboxylic acids, metabolites (e.g., N-oxides), and pyrazine-containing pharmaceuticals, which are often analyzed in biological matrices like plasma.[3][19][20][21] ESI can be operated in both positive and negative ion modes, making it versatile for analytes with acidic or basic functional groups.[6]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Principle of Ionization: MALDI is a soft ionization technique primarily known for the analysis of large biomolecules like proteins.[7][22][23] The analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the spot, causing the matrix to desorb and vaporize, carrying the analyte with it into the gas phase, where proton transfer from the matrix ionizes the analyte.[22][23]

Suitability for Pyrazines: The application of MALDI for low molecular weight (LMW) compounds like pyrazines is challenging.[24][25] The primary obstacle is interference from matrix-related ions in the low mass-to-charge (m/z) region.[24][25] However, the development of novel "MALDI-silent" matrices and matrix-free techniques is an active area of research, which may expand its utility for LMW analytes in the future.[24]

Comparative Analysis & Data Summary

The choice of ionization technique is a function of the analyte's properties and the analytical goal. The following table provides a comparative summary to guide your decision-making process.

Technique Principle Analyte Properties Fragmentation Primary Use for Pyrazines Couples With
EI Hard (Electron Beam)Volatile, Thermally StableExtensive, ReproducibleIdentification of volatile flavor/aroma pyrazinesGC
CI Soft (Gas-Phase Chemical Rxn)Volatile, Thermally StableMinimal to NoneMolecular weight confirmation for GC-amenable pyrazinesGC
APCI Soft (Atmospheric Pressure Rxn)Semi-volatile, Low-to-Mid PolarityMinimalAnalysis of less volatile or moderately polar pyrazinesLC
ESI Soft (Electrospray)Non-volatile, Polar, Thermally LabileMinimal (can be induced)Analysis of polar pyrazine metabolites, drugs, and derivativesLC, Direct Infusion
MALDI Soft (Laser Desorption)Typically High MWMinimalLimited (due to matrix interference); potential for imagingTOF-MS

Experimental Protocols & Workflows

To provide a practical context, we present two validated workflows for common pyrazine analysis scenarios.

Protocol 1: GC-MS Analysis of Volatile Pyrazines in Coffee Beans

This protocol is designed for the identification and semi-quantification of key aroma pyrazines using a robust and widely adopted method.

1. Sample Preparation (HS-SPME):

  • Weigh 2.0 g of finely ground roasted coffee beans into a 20 mL headspace vial.
  • Add 50 µL of an internal standard solution (e.g., 2-methyl-3-heptylpyrazine in methanol).
  • Seal the vial immediately with a PTFE/silicone septum.
  • Incubate the vial at 60°C for 15 minutes with agitation to equilibrate the headspace.
  • Expose a Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.

2. GC-MS Analysis:

  • GC System: Agilent 7890B or equivalent.
  • Injector: Splitless mode, 250°C. Desorb the SPME fiber for 5 minutes.
  • Column: DB-WAX or HP-5MS (30 m x 0.25 mm x 0.25 µm).
  • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS System: Agilent 5977B or equivalent.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Mass Range: Scan m/z 40-350.
  • Data Analysis: Identify peaks by comparing mass spectra against the NIST library and by comparing calculated retention indices (RIs) with literature values.[4]
Protocol 2: LC-MS/MS Quantification of a Pyrazine-Containing Drug in Human Plasma

This protocol describes a validated bioanalytical method for pharmacokinetic studies using ESI.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of thawed human plasma into a microcentrifuge tube.
  • Spike with 20 µL of an internal standard solution (e.g., an isotope-labeled version of the drug, like Pyrazine-d4).[3]
  • Add 1 mL of methyl tert-butyl ether (MTBE).
  • Vortex for 5 minutes to ensure thorough mixing.
  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.
  • Carefully transfer the upper organic layer to a new tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Waters ACQUITY UPLC or equivalent.[21]
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[3][21]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
  • Ion Source: Electrospray Ionization (ESI) in positive mode.[3][21]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the analyte and internal standard.
  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Quantify the drug concentration in unknown samples using this curve.

Visualization of Analytical Workflows

To further clarify the decision-making process and experimental flow, the following diagrams are provided.

Pyrazine_Analysis_Decision_Tree cluster_start cluster_properties cluster_gc cluster_lc Start Start: Define Pyrazine Analyte and Analytical Goal Volatility Is the analyte volatile & thermally stable? Start->Volatility GC_MS Use Gas Chromatography (GC) Volatility->GC_MS Yes LC_MS Use Liquid Chromatography (LC) Volatility->LC_MS No Goal_GC Analytical Goal? GC_MS->Goal_GC EI Electron Ionization (EI) Goal_GC->EI Identification & Library Matching CI Chemical Ionization (CI) Goal_GC->CI Molecular Weight Confirmation Polarity What is the analyte polarity? LC_MS->Polarity APCI Atmospheric Pressure Chemical Ionization (APCI) Polarity->APCI Low to Moderate ESI Electrospray Ionization (ESI) Polarity->ESI High / Ionic

Caption: Decision tree for selecting an ionization technique for pyrazine analysis.

LC_MS_Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Processing Plasma Plasma Sample + Internal Std Extraction Liquid-Liquid Extraction Plasma->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC UPLC Separation (C18 Column) Recon->LC ESI Electrospray Ionization (ESI+) LC->ESI MS Triple Quadrupole MS (MRM Mode) ESI->MS Integration Peak Integration MS->Integration CalCurve Calibration Curve (Area Ratio vs. Conc.) Integration->CalCurve Quant Quantification CalCurve->Quant

Caption: General workflow for LC-MS/MS bioanalysis of pyrazine derivatives.

Conclusion & Future Perspectives

The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of pyrazines. For volatile compounds where structural elucidation via spectral matching is key, Electron Ionization remains the unparalleled choice. For molecular weight confirmation of these same compounds, Chemical Ionization provides the necessary soft touch. As analytical targets shift to less volatile and more polar pyrazine derivatives, such as pharmaceuticals and their metabolites, the liquid chromatography-based techniques of APCI and ESI become essential. APCI capably handles compounds of low to moderate polarity, while ESI is the definitive technique for polar and ionic pyrazines.

Looking ahead, the field continues to evolve. Advances in ambient ionization techniques and the development of novel matrices for MALDI may one day offer new, high-throughput avenues for pyrazine analysis directly from complex surfaces. However, the foundational principles and rational choices outlined in this guide, balancing the physicochemical nature of the analyte with the specific analytical question at hand, will remain the cornerstone of robust and reliable method development.

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